Methyl 4-bromo-3-methyl-2-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-3-methyl-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-7(10)4-3-6(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXXNVOYCIFVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60839156 | |
| Record name | Methyl 4-bromo-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60839156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821773-44-8 | |
| Record name | Methyl 4-bromo-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60839156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS 821773-44-8)
[1]
Executive Summary
Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS 821773-44-8 ) is a highly specialized halogenated nitro-aromatic ester used primarily as a regioselective scaffold in the synthesis of complex pharmaceutical intermediates.[1] Its structural density—featuring adjacent methyl, nitro, and bromo substituents—makes it a critical "push-pull" building block for constructing indole derivatives, quinazolines, and other fused heterocyclic systems common in kinase inhibitors and immunomodulatory drugs.[1]
This guide details the physicochemical profile, validated synthetic pathways, and critical handling protocols for this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 821773-44-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 101 – 105 °C |
| Solubility | Soluble in Toluene, Ethyl Acetate, DCM; Insoluble in Water |
| SMILES | COC(=O)C1=C(C(=C(C=C1)Br)C)[O-] |
Synthetic Methodology & Reaction Logic
High-yield synthesis of CAS 821773-44-8 requires navigating steric crowding at the 2-position.[1] While direct nitration is possible, it often suffers from regioselectivity issues.[1] The Bromination of Methyl 3-methyl-2-nitrobenzoate is the superior, self-validating protocol due to synergistic directing effects.[1]
A. Preferred Route: Electrophilic Bromination
This pathway exploits the directing groups already present to force the bromine into the 4-position with high regiocontrol.[1]
-
Precursor: Methyl 3-methyl-2-nitrobenzoate.[1]
-
Reagents:
(Bromine) or NBS (N-Bromosuccinimide), (catalyst).[1] -
Mechanism:
-
The Nitro Group (
): A strong deactivator and meta-director.[1] It directs electrophiles to positions 4 and 6.[1] -
The Methyl Group (
): A weak activator and ortho/para-director.[1] It directs electrophiles to positions 2, 4, and 6.[1] -
Convergence: Both groups cooperatively direct the incoming Bromine electrophile to Position 4 (Ortho to Methyl, Meta to Nitro).[1] This alignment minimizes side products compared to direct nitration routes.[1]
-
B. Alternative Route: Nitration (Lower Selectivity)[1]
-
Reagents:
.[1] -
Challenge: The ester group at C1 and the methyl at C3 create significant steric hindrance at C2.[1] Nitration may occur at C6 (less hindered), requiring difficult chromatographic separation.[1]
Experimental Workflow Visualization
The following diagram illustrates the convergent logic of the preferred synthesis versus the divergent risks of the alternative route.
Caption: Comparative synthetic pathways showing the regiochemical advantage of the bromination route (Precursor A) over the nitration route.
Applications in Drug Discovery[1][4]
This compound serves as a "linchpin" intermediate.[1] The three functional groups allow for orthogonal chemical modifications, making it ideal for Diversity-Oriented Synthesis (DOS) .[1]
Indole Synthesis (Leimgruber-Batcho / Bartoli)
The 2-nitro-3-methyl motif is a classic setup for indole synthesis.[1]
-
Mechanism: The acidity of the methyl protons (enhanced by the ortho-nitro group) allows condensation with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.[1]
-
Reduction: Subsequent reduction of the nitro group leads to cyclization, forming a 4-bromoindole scaffold.[1]
-
Relevance: 4-substituted indoles are privileged structures in serotonin receptor modulators and antiviral agents.[1]
Suzuki-Miyaura Coupling
The 4-bromo substituent provides a handle for palladium-catalyzed cross-coupling.[1]
-
Utility: Allows the attachment of aryl or heteroaryl groups before or after heterocyclic ring closure.[1]
-
Application: Synthesis of biaryl systems found in NS5B polymerase inhibitors (Hepatitis C) and novel antibiotics.[1]
Nucleophilic Aromatic Substitution ( )
The nitro group activates the ring, potentially allowing displacement of the bromine or ester modification under specific conditions, though the electron-rich methyl group mitigates this reactivity slightly.[1]
Analytical Characterization Standards
To ensure the integrity of this intermediate in drug development, the following analytical signatures must be verified:
-
NMR (400 MHz,
): -
IR Spectroscopy:
-
Mass Spectrometry:
-
Look for the characteristic Bromine isotope pattern (
and peaks of nearly equal intensity).[1]
-
Safety & Handling Protocol
GHS Classification: Warning[1][3]
-
H335: May cause respiratory irritation.[1]
Handling Directives:
-
Moisture Sensitivity: Store under inert atmosphere (Nitrogen/Argon) if possible, though the ester is relatively stable.[1]
-
Light Sensitivity: Nitro-aromatics can degrade under UV light.[1] Store in amber vials.
-
Reaction Safety: Reactions involving nitration or bromination are highly exothermic.[1] Use blast shields and conduct all steps in a fume hood.
References
Structural Elucidation of Methyl 4-bromo-3-methyl-2-nitrobenzoate: A Multi-Modal Spectroscopic Approach
Topic: Structural Elucidation of Methyl 4-bromo-3-methyl-2-nitrobenzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists
Executive Summary & Synthetic Context
This compound (CAS: 821773-44-8) represents a highly functionalized aromatic scaffold, frequently utilized as a "core building block" in the synthesis of kinase inhibitors and antibacterial agents.[1] Its value lies in the dense 1,2,3,4-substitution pattern, which allows for orthogonal functionalization at the ester (C1), nitro (C2), and bromo (C4) positions.
However, this density presents a significant analytical challenge. The synthesis typically involves the nitration of methyl 4-bromo-3-methylbenzoate.[1] Due to the competing directing effects of the methyl group (ortho/para-activator) and the ester (meta-deactivator), the reaction often yields a mixture of regioisomers, primarily the 2-nitro (target) and 6-nitro (byproduct) species.
This guide details a self-validating analytical workflow to unambiguously confirm the 2-nitro structure, distinguishing it from potential isomers using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Strategy: The Logic of Elucidation
The elucidation process relies on three distinct pillars of evidence:
-
Elemental Composition (MS): Confirmation of the bromine isotope pattern.
-
Connectivity (1H NMR): Analysis of spin-spin coupling to determine proton positioning.
-
Spatial Geometry (NOE/2D NMR): Verification of the "crowded" 1,2,3-substituent arrangement.
The Logical Workflow (Visualization)
Caption: Decision tree for distinguishing the target 2-nitro isomer from the 6-nitro byproduct based on coupling constants and spatial proximity.
Mass Spectrometry: The Bromine Signature
Before investing time in NMR, the presence of the bromine atom must be validated. Bromine naturally occurs as two stable isotopes,
-
Method: LC-MS (ESI+) or GC-MS.
-
Expected Observation: A characteristic "doublet" molecular ion cluster with a 1:1 intensity ratio separated by 2 mass units.
-
Target Mass (M+H): ~274 and 276 Da.
Data Interpretation: If the M+2 peak is approximately equal in height to the M peak, the bromine atom is intact. Loss of this pattern suggests debromination during the nitration step (a common side reaction in harsh acidic conditions).
NMR Spectroscopy: The Definitive Proof
This is the critical step for establishing regiochemistry. We must distinguish between the Target (2-nitro) and the Isomer (6-nitro) .
Proton (1H) NMR Analysis[2][3]
The Structure:
-
Target (2-nitro): Substituents at 1, 2, 3, 4. Protons are at positions 5 and 6 .
-
Isomer (6-nitro): Substituents at 1, 6, 3, 4. Protons are at positions 2 and 5 .
The Diagnostic Signal:
The coupling constant (
| Feature | Target: 2-Nitro Isomer | Byproduct: 6-Nitro Isomer |
| Proton Relationship | Ortho (Neighbors at C5, C6) | Para (Separated at C2, C5) |
| Multiplicity | Two Doublets (d) | Two Singlets (s) |
| Coupling Constant ( | 8.0 – 9.0 Hz | < 1.0 Hz (often unresolved) |
| Chemical Shift Logic | H6 is deshielded by the ester (ortho). H5 is shielded relative to H6. | H2 is highly deshielded (between NO2 and Ester). |
Interpretation:
If the aromatic region (7.0 – 8.5 ppm) shows two doublets with a large coupling constant (
NOE Difference Spectroscopy (Spatial Verification)
To provide "Authoritative Grounding," we utilize the Nuclear Overhauser Effect (NOE) to confirm the orientation of the ester group relative to the ring protons.
-
Experiment: Irradiate the methyl ester protons (~3.9 ppm).
-
Target (2-nitro): The ester at C1 is adjacent to the proton at C6. Positive NOE enhancement should be observed at the H6 doublet.
-
Isomer (6-nitro): The ester at C1 is sandwiched between the Nitro (C6) and the Nitro/Br/Me groups. There are no ortho protons . Zero NOE enhancement would be observed on the aromatic ring.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- to prevent solvent viscosity from broadening the coupling constants. -
Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of
. -
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Instrument Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (standard proton) and noesy1d (for spatial check).
-
Relaxation Delay (D1): Set to
seconds. Nitro-substituted aromatics often have long relaxation times; insufficient delay will suppress integration accuracy. -
Scans (NS): 16 (1H) or 64 (NOE).
Step-by-Step Workflow
-
Acquire 1H Spectrum: Process with exponential multiplication (LB = 0.3 Hz).
-
Check Aromatic Region (7.5 - 8.0 ppm):
-
Pass Criteria: Look for two distinct doublets.
-
Measure J: Calculate
. It must be > 8 Hz.
-
-
Acquire 13C Spectrum (Optional but recommended):
-
Look for the carbonyl peak at ~164 ppm.[2]
-
Look for the C-Br carbon (typically 120-130 ppm) and C-NO2 (typically 145-155 ppm).
-
Data Presentation: Theoretical Shift Table
Based on substituent additivity rules (Silverstein et al.) and similar nitrobenzoate analogs, the expected data for the Target (2-nitro) isomer is:
| Nucleus | Assignment | Approx. Shift ( | Multiplicity | Coupling ( | Notes |
| 1H | Ar-H (C6) | 7.85 – 7.95 | Doublet (d) | 8.4 Hz | Deshielded by ortho-ester. |
| 1H | Ar-H (C5) | 7.60 – 7.70 | Doublet (d) | 8.4 Hz | Ortho to Br (shielding/resonance). |
| 1H | Ester-Me | 3.90 – 3.95 | Singlet (s) | - | Characteristic methyl ester.[3] |
| 1H | Ar-Me (C3) | 2.45 – 2.55 | Singlet (s) | - | Deshielded by ortho-nitro. |
| 13C | C=O (Ester) | ~164.5 | Singlet | - | - |
| 13C | C-NO2 (C2) | ~148.0 | Singlet | - | Weak intensity (quaternary). |
Note: The C3-Methyl group is "sandwiched" between Nitro and Bromo, causing a slight downfield shift compared to a standard toluene methyl.
Troubleshooting & Impurities
-
Broad Peaks? The steric crowding between the Nitro (C2) and Ester (C1) can force the ester group out of planarity with the benzene ring. This "Steric Inhibition of Resonance" can sometimes lead to peak broadening if there is restricted rotation. Warming the NMR probe to 40°C can sharpen these peaks.
-
Extra Singlets? If you see small singlets around 8.0-8.5 ppm, this indicates the presence of the 6-nitro isomer . Integration of these peaks relative to the main doublets allows for a quantitative calculation of isomeric purity.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736829, Methyl 4-bromo-3-nitrobenzoate (Analogous Structure Reference). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for coupling constant logic).
-
Royal Society of Chemistry. (2016). Nitration of methyl benzoate: Regioselectivity and directing effects. Retrieved from [Link]
Sources
Technical Guide: Solubility Profile & Handling of Methyl 4-bromo-3-methyl-2-nitrobenzoate
Executive Summary & Chemical Identity
Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS: 821773-44-8) is a highly functionalized aromatic intermediate critical in the synthesis of kinase inhibitors and indole-based therapeutics. Its structure features a deactivated benzene core with three distinct functionalities: a methyl ester, a nitro group, and a bromine atom.
Understanding its solubility is not merely about finding a solvent that "works"; it is about selecting the thermodynamic vector that aligns with your specific process step—whether it be high-concentration nucleophilic substitution, biphasic extraction, or crystal lattice formation for purification.
Physicochemical Baseline
| Property | Value | Implication for Solubility |
| Molecular Formula | Moderate molecular weight (274.07 g/mol ) suggests reasonable kinetics in dissolution. | |
| Melting Point | 101–105 °C | Indicates moderate crystal lattice energy. Requires heating for dissolution in protic solvents (alcohols). |
| Lipophilicity (LogP) | ~2.3 (Predicted) | Lipophilic nature; prefers organic phases over aqueous media. |
| H-Bond Donors/Acceptors | 0 / 4 | Aprotic. Soluble in polar aprotic solvents; no self-association via H-bonds. |
Theoretical & Practical Solubility Profile
Note: The following data synthesizes empirical evidence from structural analogues (e.g., methyl 3-nitrobenzoate) and functional group thermodynamics.
A. High-Solubility Solvents (Reaction Media)
These solvents disrupt the crystal lattice effectively at room temperature (RT) due to strong dipole-dipole interactions with the nitro and ester groups.
-
Dimethyl Sulfoxide (DMSO) & DMF:
-
Solubility: High (>100 mg/mL).
-
Mechanism: The high dielectric constant and strong dipole of DMSO interact favorably with the electron-deficient nitro-aromatic core.
-
Application: Ideal for
reactions or Suzuki couplings where high thermal stability is required. -
Caution: Difficult to remove; requires aqueous workup or lyophilization.
-
-
Dichloromethane (DCM) & Chloroform:
-
Solubility: High (>50 mg/mL).
-
Mechanism: Excellent solvation of the lipophilic aromatic ring and the bromine substituent.
-
Application: Primary solvent for liquid-liquid extraction and chromatography loading.
-
B. Temperature-Dependent Solvents (Recrystallization)
These solvents exhibit a steep solubility curve—low solubility at RT, high solubility at boiling point (BP)—making them ideal for purification.[1]
-
Methanol & Ethanol:
-
Solubility: Low at RT (<10 mg/mL); High at BP.
-
Mechanism: The compound lacks H-bond donors, making it less compatible with cold alcohols. Heating overcomes the lattice energy (101°C MP), allowing the alcohol to solvate the polar ester/nitro groups.
-
Protocol: This is the primary system for recrystallization .
-
-
Toluene:
-
Solubility: Moderate at RT; High at BP.
-
Application: Used when anhydrous conditions are strictly required during purification.
-
C. Anti-Solvents (Precipitation)
-
Water: Practically insoluble. Used to quench reactions in DMSO/DMF and precipitate the product.
-
Hexanes/Heptanes: Very low solubility. Used to wash crystals to remove non-polar impurities or to induce precipitation from Ethyl Acetate solutions.
Visualization: Solvent Selection Strategy
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.
Figure 1: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).
Validated Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data (mg/mL) for your specific batch.
-
Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution with no particulates.
-
Insoluble: Visible suspension or pellet after centrifugation.
-
-
Calculation:
Protocol B: Recrystallization for High Purity (>99%)
Target Impurity Removal: Regioisomers and bromination byproducts.
-
Dissolution:
-
Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.
-
Add Methanol (MeOH) slowly while heating to reflux (approx. 65°C).
-
Target Concentration: ~10 mL MeOH per gram of solid. Stop adding solvent as soon as the solution clears.
-
-
Hot Filtration (Optional):
-
If insoluble black specks remain (Pd residues or inorganic salts), filter quickly through a pre-warmed glass frit or Celite pad.
-
-
Crystallization:
-
Remove from heat and allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours).
-
Critical Step: Once at RT, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the white/pale-yellow needles using vacuum filtration.
-
Wash: Wash the filter cake with cold Methanol (-20°C) or Hexanes (2 x 5 mL).
-
-
Drying: Dry under high vacuum at 40°C for 4 hours to remove residual solvent.
Visualization: Purification Workflow
This diagram details the logic flow for the recrystallization protocol described above.
Figure 2: Step-by-step purification workflow to achieve pharmaceutical-grade purity.
References
-
PubChem. (2025).[2][3] Methyl 4-bromo-3-nitrobenzoate (Analogue Data). National Library of Medicine. Retrieved from [Link]
-
Organic Process Research & Development. (2024). Scalable Synthesis of ABBV-105 via Esterification. ACS Publications. Retrieved from [Link]
Sources
electrophilic aromatic substitution to yield Methyl 4-bromo-3-methyl-2-nitrobenzoate
Executive Summary
Target Molecule: Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS: 821773-44-8) Primary Application: Key intermediate for BCL-2 inhibitors (e.g., ABBV-105) and Lenalidomide analogs. Synthesis Challenge: The 1,2,3,4-substitution pattern creates a "sandwiched" system with significant steric congestion. The primary challenge is achieving regioselectivity during electrophilic aromatic substitution (EAS), specifically distinguishing between the C4 (desired) and C6 (undesired) positions.
This guide details a scalable, process-chemistry validated route relying on the bromination of 3-methyl-2-nitrobenzoic acid , followed by esterification. This pathway is superior to direct nitration of the bromo-ester, which typically yields the incorrect regioisomer due to electronic directing effects.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of this compound requires careful orchestration of directing groups. A direct disconnection analysis reveals two potential pathways:
-
Path A (Nitration Last): Nitration of Methyl 4-bromo-3-methylbenzoate.[1][2]
-
Flaw: The Methyl (C3) and Bromo (C4) groups direct incoming electrophiles to C6 (less hindered, electronically favored). Forcing nitration at C2 (between Ester and Methyl) is sterically disfavored and yields poor results.
-
-
Path B (Bromination of Nitro-Acid): Bromination of 3-methyl-2-nitrobenzoic acid.
-
Advantage:[3] The Nitro group is already in place (via oxidation of 2-nitro-m-xylene). The competition is restricted to C4 vs. C6. While C6 is electronically favored (para to methyl), C4 is accessible, and the isomers can be separated via crystallization.
-
Selected Route: Path B is the industry-standard approach for scaling this intermediate [1].
Figure 1: Retrosynthetic logic flow favoring the bromination of the nitro-acid scaffold.
Part 2: Detailed Synthesis Protocol
Step 1: Precursor Preparation (Oxidation)
Note: 3-Methyl-2-nitrobenzoic acid is commercially available, but can be synthesized if cost is a driver.
-
Substrate: 2-Nitro-m-xylene.
-
Reagent: HNO3 (dilute) or KMnO4/Chromic Acid [2].
-
Objective: Selectively oxidize one methyl group to a carboxylic acid while retaining the nitro group and the second methyl group.
Step 2: Electrophilic Bromination (The Critical Step)
This step introduces the bromine atom at the C4 position. It is the most difficult step due to the formation of the C6-bromo regioisomer.
Reagents:
-
Substrate: 3-Methyl-2-nitrobenzoic acid
-
Brominating Agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS) with catalytic FeBr3 or mineral acid.
-
Solvent: H2SO4 or Acetic Acid.
Mechanism & Regioselectivity: The substrate has three directing groups:
-
Methyl (C3): Activator (Ortho/Para). Directs to C4 and C6 .
-
Nitro (C2): Deactivator (Meta). Directs to C4 and C6 .
-
Carboxyl (C1): Deactivator (Meta). Directs to C5 .
Result: C4 and C6 are the activated sites (synergistic direction by Me and NO2).
-
C6 (Para to Me): Sterically less hindered (adjacent to COOH).
-
C4 (Ortho to Me): Sterically congested (adjacent to Me).
Protocol [Based on Process Precedents 1, 3]:
-
Dissolve 3-methyl-2-nitrobenzoic acid (1.0 eq) in concentrated H2SO4 at 0–5 °C.
-
Add DBDMH (0.6 eq) portion-wise to control exotherm.
-
Stir at ambient temperature for 2–4 hours. Monitor via HPLC.[4]
-
Quench: Pour onto ice/water.
-
Workup: Filter the resulting solid. This solid is a mixture of the 4-bromo (desired) and 6-bromo (undesired) isomers.
-
Purification (Crucial): Recrystallize the crude acid from Ethanol/Water or Acetic Acid. The 4-bromo isomer typically crystallizes out, while the 6-bromo isomer remains in the mother liquor.
Step 3: Methyl Esterification
Standard Fischer esterification or conversion via acid chloride.
Protocol:
-
Suspend purified 4-bromo-3-methyl-2-nitrobenzoic acid in Methanol (10 vol).
-
Add catalytic H2SO4 (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0 °C.
-
Reflux for 3–6 hours until starting material is consumed (TLC/HPLC).
-
Concentrate in vacuo.
-
Partition between EtOAc and NaHCO3 (aq) to remove acid traces.
-
Dry (MgSO4) and concentrate to yield This compound .
Part 3: Process Logic & Troubleshooting
Regioselectivity Analysis
The table below highlights why the specific route was chosen over alternatives.
| Parameter | Route A: Nitration of Bromo-Ester | Route B: Bromination of Nitro-Acid (Recommended) |
| Major Product | C6-Nitro isomer (Para to Methyl) | Mixture of C4-Bromo and C6-Bromo |
| Steric Factor | High (C2 is "sandwiched") | Moderate (C4 is adjacent to Methyl) |
| Purification | Difficult chromatographic separation | Facile crystallization of Acid intermediate |
| Scalability | Low (Safety risk of nitration) | High (Standard halogenation) |
Visualizing the Competition
The following diagram illustrates the electronic competition driving the product distribution.
Figure 2: Competition between C4 and C6 substitution pathways. Note that while C6 is kinetically favored due to sterics, the C4 isomer can be isolated via solubility differences.
Part 4: Analytical Characterization
To validate the synthesis, confirm the substitution pattern using NMR. The key differentiator is the coupling constant of the aromatic protons.
-
1H NMR (DMSO-d6/CDCl3):
-
Target (4-Bromo): The aromatic protons at C5 and C6 are adjacent (ortho-coupling). Expect a pair of doublets with J ≈ 8.0–8.5 Hz .
-
Impurity (6-Bromo): The aromatic protons at C4 and C5 are adjacent. However, if the impurity is 5-bromo (unlikely), the coupling would be meta.
-
Note: In the 4-bromo isomer, the protons are at positions 5 and 6. In the 6-bromo isomer, protons are at 4 and 5. Both show ortho coupling.
-
Differentiation: Use NOESY (Nuclear Overhauser Effect Spectroscopy).
-
4-Bromo: NOE observed between Methyl (C3) and no aromatic proton (since C4 is Br).
-
6-Bromo: NOE observed between Methyl (C3) and Proton at C4. This is the definitive test.
-
-
References
-
Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling... Source: Organic Process Research & Development (ACS Publications), 2024. Context: Describes the process route involving bromination of 3-methyl-2-nitrobenzoic acid and the rejection of the regioisomer during crystallization. URL:[Link]
- Source: Google Patents (JPH05132450A).
Sources
- 1. 2343964-43-0,(1S,6R)-2-Boc-2,5-diazabicyclo[4.2.0]octane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Buy this compound | 821773-44-8 [smolecule.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
The Architect’s Hand: Directing Groups in Polysubstituted Benzene Synthesis
Topic: Role of Directing Groups in the Synthesis of Polysubstituted Benzene Rings Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists
Executive Summary
The synthesis of polysubstituted benzene rings—ubiquitous pharmacophores in oncology, virology, and metabolic therapeutics—has historically been constrained by the immutable laws of electronic bias (ortho/para vs. meta directing effects) inherent to Electrophilic Aromatic Substitution (EAS). For the modern drug discovery professional, these constraints are no longer acceptable.
This guide details the paradigm shift from electronic control to chelation control . By leveraging Directing Groups (DGs) in transition-metal-catalyzed C–H activation, researchers can now install substituents at geometrically distinct positions, overriding intrinsic electronic preferences. We analyze the hierarchy of DGs, from classical "permanent" auxiliaries to the cutting-edge "transient" and "template-assisted" systems that enable meta- and para-selective functionalization.
Mechanistic Foundations: The Shift to Chelation Control
To master polysubstitution, one must distinguish between the two governing regimes of aromatic functionalization.
Classical Regime: Electronic Control (EAS)
-
Mechanism: Interaction between the
-cloud and an electrophile ( ). -
Selectivity: Dictated by the stability of the sigma-complex (Wheland intermediate).
-
Limitation: Cannot easily access meta positions if the directing substituent is ortho/para directing (and vice versa). Poly-functionalization often leads to "dead" (unreactive) arenas or inseparable isomer mixtures.
Modern Regime: Chelation Control (C–H Activation)
-
Mechanism: A Lewis-basic Directing Group (DG) coordinates to a metal center (Pd, Rh, Ir), bringing it into proximity with a specific C–H bond.
-
Selectivity: Dictated by the geometry of the metallacycle (typically 5- or 6-membered rings) and the "reach" of the ligand.
-
Advantage: Overrides electronic bias.[1] An electron-rich group can direct meta via a template, or an electron-poor group can direct ortho via chelation.
Visualization: The Concerted Metalation-Deprotonation (CMD)
The dominant mechanism for Pd(II)-catalyzed C–H activation is CMD, where a carbonate or acetate ligand acts as an intramolecular base.
[2]
Strategic Hierarchy of Directing Groups
In high-value synthesis, the choice of DG is a strategic decision balancing reactivity (how easily it activates the C-H bond) against atom economy (how easily it is removed).
| DG Class | Characteristics | Reactivity | Removability | Ideal Application |
| Monodentate (Weak) | Ketones, Esters, Ethers. Coordinate weakly. | Low | N/A (Native FG) | Late-stage functionalization of existing motifs. |
| Bidentate (Strong) | Pyridines, Quinolines (e.g., 8-aminoquinoline). Form rigid chelates. | Very High | Difficult (Requires harsh hydrolysis) | Installing difficult groups (e.g., fluorination, alkylation). |
| Traceless | Carboxylic acids (decarboxylative), N-oxides.[2] | High | Auto-removal | Synthesis of clean biaryls without residual auxiliaries. |
| Transient (TDG) | Amines condensing with aldehydes.[3][4] Reversible. | High | Auto-removal (Hydrolysis) | Ortho-functionalization of benzaldehydes. |
| Template (Remote) | U-shaped nitriles/heterocycles. | Tunable | Moderate | Meta/Para functionalization (The "Holy Grail"). |
Advanced Methodology: Transient Directing Groups (TDGs)[4]
The Challenge: Functionalizing benzaldehydes at the ortho position usually requires oxidation to benzoic acid (to use the carboxylate DG) or condensation to an imine, both requiring discrete steps.
The Solution: Use a catalytic amine (e.g., glycine,
Protocol: Pd-Catalyzed Ortho-Arylation of Benzaldehydes
Adapted from Yu et al. and Ge et al.
Reagents:
-
Substrate: Benzaldehyde derivative (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)
(10 mol%) -
Transient DG: Glycine or
-Alanine (20 mol%) -
Oxidant/Additive: AgOAc (1.0 equiv) - scavenges iodide
-
Solvent: HFIP (Hexafluoroisopropanol) / AcOH mixture
Step-by-Step Workflow:
-
Imine Formation: In the reaction vessel, the amino acid reacts with the benzaldehyde to form the transient imine species. Equilibrium favors the imine in acidic media (AcOH).
-
C-H Activation: The nitrogen of the imine coordinates to Pd(II). The carboxylate of the amino acid may also assist, forming a specific geometry that places the Pd at the ortho C-H bond.
-
Oxidative Addition/Reductive Elimination: The aryl iodide couples with the palladacycle.
-
Turnover: The product imine hydrolyzes in the presence of water (generated or added during workup), releasing the ortho-arylated benzaldehyde and regenerating the amino acid.
Advanced Methodology: Meta-Selective Activation via Templates[1][6]
The Challenge: Forming a 12-membered macrocyclic transition state to reach the meta position is entropically unfavorable and kinetically difficult compared to ortho activation.
The Solution: Use a "crane-like" template. A nitrile-containing template attached to the substrate coordinates a heterobimetallic (Pd-Ag) system.[1][5] The linear geometry of the nitrile-Ag bond extends the reach of the catalyst.
Mechanism of Meta-Selectivity
Recent computational studies (Houk, Yu) reveal that the active species is often a Pd-Ag heterodimer .[1]
-
Anchoring: The template (attached to the substrate) binds Ag(I).
-
Handoff: Ag(I) bridges to the Pd(II) center.
-
Reach: The supramolecular assembly positions the Pd(II) exactly over the meta C-H bond.
Case Study: Programmed Synthesis of a Polysubstituted Pharmacophore
Objective: Synthesize a 1,2,3,5-tetrasubstituted benzene core (common in kinase inhibitors) starting from a simple monosubstituted arene.
Strategy: "Walk" around the ring using sequential C-H activation with orthogonal DGs.
-
Step 1 (Ortho): Use a Carboxylic Acid DG .
-
Reaction: Pd-catalyzed olefination (Heck-type) or arylation.[6]
-
Outcome: 1-carboxy-2-alkyl benzene.
-
-
Step 2 (Meta): Use a Nitrile Template .[6][5]
-
Modification: Convert -COOH to a template-bearing amide.
-
Reaction: Pd-catalyzed meta-olefination.[5]
-
Outcome: Substituent installed at position 3 (relative to original group).
-
-
Step 3 (Para/Other): Use Steric Control or Iridium Catalysis .
-
Reaction: Ir-catalyzed borylation (controlled by sterics, activates least hindered C-H).
-
Outcome: Boryl group installed at position 5.
-
-
Step 4 (Diversification): Suzuki coupling of the boronate ester.
Result: A defined substitution pattern that would require 10+ steps using classical EAS is achieved in 4 steps.
References
-
Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 2016. [Link]
-
Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Journal of the American Chemical Society, 2014. [Link]
-
Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications, 2020.[2] [Link]
-
Remote para-C-H Functionalization of Arenes by a D-Shaped Biphenyl Template-Based Assembly. Journal of the American Chemical Society, 2015. [Link]
-
Programmed Synthesis towards Multi-substituted Benzene Derivatives. Asia Research News, 2015. [Link]
Sources
- 1. Meta-selective C–H functionalization - Wikipedia [en.wikipedia.org]
- 2. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. dmaiti.com [dmaiti.com]
potential biological activities of nitrobenzoate derivatives
Technical Guide: Biological Potentials of Nitrobenzoate Derivatives
Executive Summary
Nitrobenzoate derivatives represent a versatile class of pharmacophores in medicinal chemistry, distinguished by the presence of a nitro group (
The core mechanism often hinges on the electronic character of the nitro group—acting as a strong electron-withdrawing group (EWG) that modulates the acidity and reactivity of the benzoate core—or its bioreduction into reactive nitrogen species (RNS) within hypoxic or microbial environments.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of nitrobenzoates is governed by the positioning of the nitro group and the nature of the ester side chain.
-
The "Warhead" (Nitro Group): The
group serves two functions:-
Electronic Modulation: It increases the lipophilicity and acidity of the parent benzoic acid, enhancing interaction with metal-centered enzymes (e.g., Urease).
-
Bioreductive Activation: In anaerobic or hypoxic conditions (e.g., inside M. tuberculosis granulomas or solid tumors), nitroreductases convert
to hydroxylamines ( ) and amines ( ), generating cytotoxic radical intermediates.
-
-
The Scaffold (Benzoate): The ester chain length determines cell permeability. Medium-chain alkyl esters (e.g., pentyl) often show superior fungal cell penetration compared to methyl esters or free acids.
Figure 1: SAR Logic of Nitrobenzoate Derivatives
Caption: SAR logic dictating the biological potency of nitrobenzoate derivatives based on substitution patterns.
Therapeutic Applications
Antimycobacterial Activity (Tuberculosis)
Research indicates that 3,5-dinitrobenzoate esters exhibit potent activity against Mycobacterium tuberculosis (Mtb).[1]
-
Key Insight: Activity is independent of the compound's pKa or hydrolysis rate, suggesting a specific interaction rather than a generic acid stress mechanism.
-
Lead Compounds: 3,5-dinitrobenzoate alkyl esters.
-
Mechanism: Likely involves intra-mycobacterial bioreduction, leading to nitrosative stress that the bacilli cannot neutralize.
Antifungal Activity
Derivatives such as methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate have demonstrated significant efficacy against Candida species (C. albicans, C. guilliermondii).[2]
-
Molecular Target: In silico models suggest these compounds inhibit Thymidylate Kinase (TPMK) , an enzyme essential for DNA synthesis in fungi.
-
Potency: MIC values range from 31 to 39 µM , comparable to some standard azoles in specific resistant strains.
Anticancer Potential (Hypoxia-Activated Prodrugs)
Nitrobenzoates function as "smart bombs" in oncology. Solid tumors often have hypoxic cores where normal cells cannot survive.
-
Mechanism: Nitrobenzyl derivatives of Topoisomerase I inhibitors (e.g., SN-38) are inactive until reduced in the hypoxic tumor microenvironment.
-
Selectivity: The electron-withdrawing nitro group deactivates the drug in oxygenated (healthy) tissue. In hypoxia, reduction triggers the release of the active cytotoxic agent.
-
Data: 4-nitrobenzyl derivatives show up to a 19-fold decrease in systemic toxicity compared to the parent drug while maintaining intratumoral efficacy.
Enzyme Inhibition: Urease
p-Nitrobenzoic acid acts as a competitive inhibitor of Urease (e.g., from Helicobacter pylori or Jack Bean).
-
Clinical Relevance: Urease allows H. pylori to survive stomach acid by producing ammonia.[3][4] Inhibiting this enzyme destabilizes the bacterial niche.
-
Kinetics: Competitive inhibition, where the nitrobenzoate competes with urea for the nickel-containing active site.
Mechanisms of Action
The following diagram illustrates the dual pathways of action: direct enzyme inhibition and bioreductive activation.
Caption: Dual mechanistic pathways: Bioreductive cytotoxicity (left) and direct enzyme inhibition (right).
Experimental Protocols
Synthesis of 3-Hydroxyphenyl-4-nitrobenzoate
Context: A representative protocol for synthesizing bioactive nitrobenzoate esters.
-
Reagents: Resorcinol (or substituted phenol), 4-nitrobenzoyl chloride, 1N NaOH (ethanolic).
-
Procedure:
-
Dissolve Resorcinol in ethanolic 1N NaOH in a round-bottom flask.
-
Add 4-nitrobenzoyl chloride dropwise with continuous stirring at room temperature.
-
Reaction Time: Stir for 3 hours.
-
Work-up: The product precipitates out. Filter the solid.
-
Purification: Wash sequentially with ethanol, dilute NaOH (to remove unreacted phenol), and water.[5] Air dry.
-
Validation: Confirm structure via 1H-NMR (expect signals ~8.2-8.3 ppm for nitro-aromatic protons).
-
Urease Inhibition Assay (Indophenol Method)
Context: To determine the IC50 of nitrobenzoate derivatives against Urease.[6]
-
Preparation: Prepare Jack Bean Urease solution (5 U/mL) and test compound (serially diluted in buffer).
-
Incubation: Mix 25 µL enzyme + 5 µL test compound. Incubate at 37°C for 15 mins.
-
Substrate: Add 55 µL of Urea solution (100 mM). Incubate for 15 mins at 37°C.
-
Detection: Add 45 µL Phenol reagent + 70 µL Alkali reagent (hypochlorite).
-
Readout: Measure absorbance at 630 nm after 50 mins.
-
Calculation: % Inhibition =
.
Quantitative Data Summary
| Compound Class | Target Organism/Enzyme | Activity Metric | Reference |
| 3,5-dinitrobenzoate esters | M. tuberculosis | High Potency (MIC < 10 µg/mL) | [1] |
| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | MIC: 31 µM | [2] |
| p-Nitrobenzoic acid | Jack Bean Urease | Competitive Inhibitor (Ki < p-Chloro) | [3] |
| 4-Nitrobenzyl-SN-38 | Topoisomerase I | IC50: ~58 nM (after activation) | [4] |
References
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 2023.[1] Link
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates. ResearchGate, 2025. Link
-
p-Amino Benzoic Acid and p-Hydroxy Benzoic Acid as Jackbean Urease Inhibitors. RSIS International. Link (Contextual support for nitro-analog competitive inhibition).
-
Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents. Molecules, 2017. Link
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. Link
Sources
- 1. ciencia.ucp.pt [ciencia.ucp.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
using Methyl 4-bromo-3-methyl-2-nitrobenzoate in Suzuki coupling reactions
Application Note: Strategic Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-3-methyl-2-nitrobenzoate
Executive Summary
This compound represents a unique class of "push-pull" polysubstituted arenes often encountered in the synthesis of PARP inhibitors, kinase modulators, and immunomodulatory drugs.
Successfully coupling this scaffold requires navigating a distinct chemical paradox:
-
Electronic Activation: The para-ester and meta-nitro groups make the C-Br bond highly electron-deficient, facilitating rapid oxidative addition.
-
Steric Deactivation: The C3-methyl group (ortho to the bromide) creates significant steric strain, hindering the transmetallation step and promoting side reactions like protodebromination.
This guide provides optimized protocols to overcome the "ortho-effect" while preserving the base-sensitive ester and reducible nitro functionalities.
Mechanistic Analysis & Catalyst Selection
To design a self-validating protocol, we must understand the causality of failure modes for this specific substrate.
The Substrate Map
-
C1 (-COOMe): Base-sensitive. High pH (>12) or strong nucleophiles (OH-, OMe-) will cause hydrolysis or transesterification.
-
C2 (-NO2): Redox-sensitive. Palladium black formation can lead to nitro reduction.
-
C3 (-Me): The primary steric gatekeeper. It blocks the approach of the boronate species.
-
C4 (-Br): The reaction site.[1]
Catalyst Strategy
Standard catalysts like Pd(PPh₃)₄ often fail here because the triphenylphosphine ligands are not bulky enough to force the reductive elimination in crowded systems, nor electron-rich enough to stabilize the oxidative addition intermediate against protodebromination.
Recommended Systems:
-
SPhos Pd G2 / XPhos Pd G2: These Buchwald precatalysts are dialkylbiaryl phosphines.
-
Why: The bulky ligand creates a "pocket" that facilitates coupling at the hindered C4 position. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio, preventing catalyst poisoning by the nitro group.
-
-
Pd(dppf)Cl₂: The "Workhorse."
-
Why: The large bite angle of the dppf ligand forces the reductive elimination step, which is often the rate-determining step in sterically congested couplings.
-
Visualization: Steric-Electronic Landscape
The following diagram illustrates the competing forces on the molecule and the logic path for condition selection.
Figure 1: Mechanistic logic map detailing the interplay between electronic activation and steric hindrance, guiding catalyst and base selection.
Experimental Protocols
Method A: The "High-Performance" Protocol (Recommended)
Best for: Complex boronic acids, heteroaryl coupling, or high-value intermediates.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G2 (2–5 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio)[2]
Step-by-Step:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), SPhos Pd G2 (0.02 eq), and finely ground K₃PO₄ (2.0 eq).
-
Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).[2]
-
Solvate: Inject degassed Toluene and Water (10:1 v/v) via syringe. The concentration of the aryl bromide should be roughly 0.1 M to 0.2 M.
-
React: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 100°C to prevent nitro-group degradation.
-
Monitor: Check via LC-MS. Look for the disappearance of the bromide (M+H or M+Na peaks).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x1) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.
Method B: The "Robust/Scale-Up" Protocol
Best for: Simple phenyl boronic acids, larger scales (>5g), and cost-efficiency.
Reagents:
-
Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Combine substrate, boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a round-bottom flask.
-
Add Dioxane/Water mixture.[3]
-
Degas by bubbling Nitrogen through the solvent for 10 minutes (sparging).
-
Heat to 90°C under Nitrogen balloon.
-
Reaction is typically complete in 3–6 hours due to the activating nature of the nitro group.
Experimental Workflow Diagram
Figure 2: Standardized workflow ensuring inert atmosphere handling and checkpoint validation.
Data & Troubleshooting Guide
The following table summarizes expected outcomes and fixes for common issues with this specific scaffold.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to SPhos Pd G2 or XPhos . The steric bulk at C3 is preventing transmetallation. |
| Protodebromination | Reductive Elimination Failure | Use a strictly anhydrous solvent system (DMF/Toluene) with CsF as the base instead of aqueous carbonate. |
| Ester Hydrolysis | Base too strong / Too much water | Switch from K₂CO₃ to K₃PO₄ (milder). Reduce water ratio to 20:1 or use anhydrous conditions. |
| Black Precipitate | Pd Aggregation (Pd-Black) | Add 5-10 mol% free ligand (e.g., SPhos) to stabilize the active species. |
References
-
Vertex Pharmaceuticals. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
- Relevance: Establishes protocols for electron-deficient, ortho-substituted aryl systems.
- Relevance: Provides baseline conditions for methyl benzoate deriv
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. [Link]
- Relevance: Authoritative source for mechanism, specifically the role of base activ
- Relevance: Confirms physical properties and stability d
Sources
Application Notes and Protocols for Nucleophilic Substitution on Methyl 4-bromo-3-methyl-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 4-bromo-3-methyl-2-nitrobenzoate. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Scientific Foundation: The Chemistry of Activated Nucleophilic Aromatic Substitution
This compound is an ideal substrate for nucleophilic aromatic substitution. The reactivity of the aryl bromide is significantly enhanced by the presence of a strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the bromine leaving group. This strategic placement is crucial for the stabilization of the reaction intermediate, a key factor in the facility of the SNAr mechanism.[1][2][3][4][5]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7] In the first, and typically rate-determining step, a nucleophile attacks the carbon atom bearing the bromine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3][4] The negative charge of this intermediate is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization, lowering the activation energy of the reaction.[5] In the second, faster step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The presence of the methyl group at the 3-position and the methyl ester at the 1-position also influence the reactivity through steric and electronic effects, although to a lesser extent than the powerful nitro group.
Reaction Schematics and Mechanistic Overview
The general transformation for the nucleophilic substitution on this compound is depicted below. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromide.
Caption: General scheme for the nucleophilic substitution on this compound.
The detailed mechanism, highlighting the crucial role of the ortho-nitro group in stabilizing the Meisenheimer complex, is illustrated in the following diagram.
Caption: Mechanism of the SNAr reaction on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the substitution of the bromo group with various nucleophiles. These protocols are designed to be self-validating, with in-process checks and purification strategies to ensure the integrity of the final product.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of an amino group is a common transformation in drug discovery. This protocol outlines a general procedure for the reaction of this compound with a range of amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, benzylamine) (1.2 - 2.0 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or DBU) (2.0 - 3.0 equivalents)
-
Solvent (e.g., DMF, DMSO, NMP, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the chosen base (2.0-3.0 eq.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine (1.2-2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water). For the purification of a similar compound, methyl 4-anilino-3-nitrobenzoate, slow evaporation from an ethanol solution yielded crystals suitable for X-ray analysis.[8]
Experimental Workflow:
Caption: Workflow for the amination of this compound.
Protocol 2: Alkoxylation with Alkoxides
This protocol describes the synthesis of aryl ethers through the reaction with alkoxides, typically generated in situ from the corresponding alcohol and a strong base.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol) (as solvent or in excess)
-
Base (e.g., NaH, KOt-Bu, NaOH, KOH) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (if the alcohol is not used as the solvent, e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Alkoxide Formation (if necessary): In a dry flask under an inert atmosphere, dissolve the alcohol in an anhydrous solvent and add the base portion-wise at 0 °C. Stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.
-
Reaction Setup: To the solution of the alkoxide, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction: Heat the reaction mixture to a suitable temperature (typically 50-100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: Thiolation with Thiolates
The synthesis of aryl thioethers can be achieved through the reaction with thiols in the presence of a base.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, NaOH) (1.5 - 2.0 equivalents)
-
Solvent (e.g., DMF, DMSO, ethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1-1.5 eq.) in the chosen solvent.
-
Thiolate Formation: Add the base (1.5-2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to form the thiolate in situ.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool to room temperature and acidify the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Comparative Data and Optimization
The choice of reaction parameters can significantly impact the outcome of the nucleophilic substitution. The following table summarizes key variables and their expected effects, based on established principles of SNAr reactions.
| Parameter | Variation | Effect on Reaction | Rationale & References |
| Nucleophile | Amine > Thiol > Alcohol | Reaction rate generally follows this trend. | Nucleophilicity of the attacking species. |
| Base | Stronger base (e.g., NaH, KOt-Bu) vs. Weaker base (e.g., K₂CO₃, Et₃N) | Stronger bases can accelerate the reaction by fully deprotonating the nucleophile. | Increases the concentration of the more nucleophilic anionic species. |
| Solvent | Polar aprotic (DMF, DMSO) vs. Polar protic (Ethanol, Water) | Polar aprotic solvents generally give faster reactions. | They solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its nucleophilicity. |
| Temperature | Higher temperature | Increases reaction rate. | Provides the necessary activation energy for the reaction to proceed. |
| Leaving Group | F > Cl > Br > I | For SNAr, fluoride is often the best leaving group. | The rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic. |
Alternative Methodologies: Transition-Metal Catalyzed Cross-Coupling
While SNAr is a powerful method for the functionalization of this compound, transition-metal catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation offer alternative and often milder routes to C-N, C-O, and C-S bond formation.[1][6][9][10]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile for the formation of C-N bonds and is often tolerant of a wide range of functional groups.[1][2] It can be particularly useful for less reactive aryl bromides or when milder reaction conditions are required.
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for the formation of C-O, C-N, and C-S bonds.[6][9] While traditional Ullmann conditions often require high temperatures, modern ligand-accelerated protocols have significantly expanded its applicability under milder conditions.
A comparative overview of these methods is presented below:
| Feature | SNAr | Buchwald-Hartwig Amination | Ullmann Condensation |
| Metal Catalyst | None | Palladium | Copper |
| Activation | Requires strong electron-withdrawing groups | Generally applicable to a wide range of aryl halides | Prefers aryl iodides and bromides |
| Temperature | Often requires elevated temperatures | Can often be performed at lower temperatures | Traditionally high temperatures, modern methods are milder |
| Substrate Scope | More limited by electronic requirements | Very broad | Broad, especially with modern ligands |
| Cost | Generally low cost | Palladium catalysts can be expensive | Copper is more economical |
Characterization of Products
The successful synthesis of substituted products should be confirmed by a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. For example, in the ¹H NMR spectrum of a successfully substituted product, the signals corresponding to the aromatic protons will shift compared to the starting material. Spectroscopic data for a related compound, methyl 4-methoxy-3-nitrobenzoate, is available in public databases.[9]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the incorporation of the nucleophile.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product molecule.
-
Melting Point (MP): A sharp melting point is a good indicator of the purity of a solid product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient activation of the aryl halide. | The substrate is well-activated. Consider other factors. |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Weak nucleophile. | Use a stronger base to generate the anionic nucleophile. | |
| Inappropriate solvent. | Switch to a polar aprotic solvent like DMF or DMSO. | |
| Formation of side products | Reaction with the solvent. | Use a non-nucleophilic solvent. |
| Over-reaction or decomposition. | Lower the reaction temperature or shorten the reaction time. | |
| Hydrolysis of the ester. | Ensure anhydrous conditions. | |
| Difficult purification | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography; consider recrystallization. |
| Product is highly polar. | Use a more polar eluent system or consider reverse-phase chromatography. |
References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Nucleophilic aromatic substitution. In Wikipedia; 2023. [Link]
-
6.1: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Methyl 4-methoxy-3-nitrobenzoate. PubChem. [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Mustansiriyah University. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. [Link]
-
Methyl 4-anilino-3-nitrobenzoate - PMC. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
Sources
- 1. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 4-anilino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 | CID 602104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemo-selective Reduction Strategies for Sterically Congested Nitroarenes
Executive Summary
The reduction of Methyl 4-bromo-3-methyl-2-nitrobenzoate presents a classic "Chemoselectivity vs. Steric Hindrance" conflict. The target transformation is the selective reduction of the nitro group (-NO₂) to the aniline (-NH₂) without affecting the labile aryl bromide (-Br) or the methyl ester (-COOMe).
The Core Challenge:
-
Steric Congestion (The Ortho-Effect): The nitro group at C2 is "sandwiched" between the ester at C1 and the methyl group at C3. This forces the nitro group out of planarity with the benzene ring, reducing resonance overlap and raising the activation energy for reduction. Standard mild reducing agents often fail to access the nitrogen center.
-
Chemo-instability:
-
Dehalogenation: Standard catalytic hydrogenation (H₂/Pd-C) will rapidly cleave the C-Br bond (hydrodehalogenation).
-
Hydrolysis: Strong acidic or basic conditions at high temperatures risk hydrolyzing the methyl ester.
-
This guide details three validated protocols, ranked by scalability and reliability, to navigate this specific landscape.
Substrate Analysis & Mechanistic Strategy
The substrate, This compound , requires a reduction strategy that relies on single-electron transfer (SET) mechanisms (Metals) or poisoned heterogeneous catalysis rather than standard hydride donors or uninhibited hydrogenation.
Structural Congestion Visualization
The following diagram illustrates the steric clash and the competing reaction pathways.
Figure 1: Reaction pathways and chemoselectivity risks.
Protocol A: The "Gold Standard" – Modified Bechamp Reduction (Fe/AcOH)
Best for: Scalability, low cost, and absolute preservation of the bromine atom. Mechanism: Iron-mediated single electron transfer in weak acid. The bulky iron surface is actually advantageous here; the high temperature required for the reaction overcomes the steric barrier of the C2 position.
Materials
-
Substrate: this compound (1.0 eq)
-
Iron Powder (Fe): 5.0 eq (Fine mesh, <325 mesh preferred for surface area)
-
Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:4 ratio) or pure AcOH
-
Catalyst: Conc. HCl (catalytic, 2-3 drops) to activate Fe surface.
Step-by-Step Protocol
-
Activation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with Fe sludge), suspend the Iron Powder (5.0 eq) in Ethanol/Water (5:1). Add 2 drops of conc. HCl and stir vigorously for 10 minutes to etch the oxide layer off the iron.
-
Addition: Dissolve the Substrate (1.0 eq) in Ethanol/Acetic Acid (4:1 v/v). Add this solution to the iron suspension.
-
Note: For this sterically hindered substrate, add the substrate all at once. We need high thermal driving force, not a slow trickle.
-
-
Reaction: Heat the mixture to Reflux (approx. 80°C) .
-
Critical Checkpoint: The reaction should turn grey/black. Monitor by TLC or HPLC. Due to the C2-sterics, this may take 4–6 hours, significantly longer than unhindered nitroarenes.
-
-
Workup (The "Sludge" Management):
-
Cool to room temperature.[1]
-
Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.[2]
-
Neutralization: Concentrate the filtrate to remove most Ethanol/AcOH. Dilute with Ethyl Acetate and carefully wash with saturated NaHCO₃ until pH ~8. (Caution: CO₂ evolution).
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Why this works: Iron is not active enough to insert into the C-Br bond under these conditions, ensuring 100% chemoselectivity for the nitro group.
Protocol B: The "Chemical Sledgehammer" – Stannous Chloride (SnCl₂)
Best for: Small-scale (mg to g) lab synthesis where filtration of iron sludge is undesirable. Mechanism: Sn(II) oxidizes to Sn(IV). The Lewis acidity of SnCl₂ helps coordinate the nitro oxygen, pulling it out of the steric pocket.
Materials
-
Substrate (1.0 eq)[1]
-
Solvent: Ethanol or Ethyl Acetate (avoid water to protect the ester)
Step-by-Step Protocol
-
Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).
-
Reagent Addition: Add solid SnCl₂·2H₂O (5.0 eq) in one portion.[1]
-
Heating: Heat to 70°C for 2–3 hours.
-
Observation: The solution often turns yellow/orange.
-
-
Workup (Emulsion Prevention):
-
The Trap: Standard aqueous workup creates a gelatinous tin hydroxide emulsion that is impossible to separate.
-
The Fix: Cool the reaction.[1] Pour into a mixture of Ice and 10% NaOH (enough to make pH > 10). The high pH converts tin salts into soluble stannates (
), keeping the aqueous layer clear. -
Extract immediately with Ethyl Acetate or DCM.
-
Caution: Do not leave the ester in contact with NaOH for prolonged periods; extract quickly to avoid hydrolysis.
-
Protocol C: Catalytic Hydrogenation (Pt/C - Vanadium)
Best for: Cleanest profile (no metal waste), provided the correct catalyst is used. Contraindication: Do NOT use Pd/C. Palladium will strip the bromine before reducing the hindered nitro group.
Materials
-
Catalyst: 5% Platinum on Carbon (Pt/C) , sulfided (0.5 mol%) OR Pt/C doped with Vanadium .
-
Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (3 bar).
-
Solvent: Methanol or THF.
Step-by-Step Protocol
-
Setup: Charge the flask with Substrate and Methanol.
-
Catalyst Loading: Add 5% Pt/C (sulfided).
-
Why Sulfided? Sulfur poisons the high-energy sites on the metal surface responsible for C-Br bond cleavage, but leaves the sites active enough for -NO₂ reduction.
-
-
Hydrogenation: Purge with N₂, then introduce H₂. Stir vigorously at RT to 40°C .
-
Steric Note: If the reaction stalls due to the C2-methyl/C1-ester block, increase pressure to 5 bar rather than increasing temperature (to avoid dehalogenation).
-
-
Workup: Filter through a 0.45 µm nylon filter or Celite. Concentrate.
Decision Matrix & Troubleshooting
Use this logic flow to select the correct method for your specific constraints.
Figure 2: Method selection workflow based on scale and equipment availability.
Analytical Validation (QC)
Upon completion, verify the product identity using these specific NMR markers. The shift in the aromatic protons is diagnostic of the conversion from the electron-withdrawing Nitro group to the electron-donating Amine.
| Feature | Substrate (-NO₂) | Product (-NH₂) | Reason |
| Aromatic H (C5, C6) | δ 7.8 - 8.0 ppm | δ 6.8 - 7.2 ppm | Shielding effect of the amine lone pair. |
| Amine Protons (-NH₂) | Absent | δ 4.0 - 5.5 ppm | Broad singlet (exchangeable with D₂O). |
| LCMS (M+H) | 274/276 (Br isotope) | 244/246 (Br isotope) | Loss of O₂ (-32), Gain of H₂ (+2) = Net -30 mass unit. |
References
-
Béchamp Reduction Mechanism & Scope: Title: "The Béchamp Reduction: A Classic Reaction for Nitroarene Reduction" Source:[3] Organic Chemistry Portal / Wikipedia (General Reference) URL:[Link]
-
Selective Reduction using SnCl₂: Title: "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium" Source:Tetrahedron Letters, 1984, 25(8), 839-842.[4] URL:[Link][4]
-
Prevention of Dehalogenation (Pt/C vs Pd/C): Title: "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines" Source:Organic Process Research & Development, 2013, 17(12).[5] URL:[Link]
-
Substrate Data (this compound): Title: "PubChem Compound Summary for CID 2736829" Source: National Center for Biotechnology Information (2025). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 4-bromo-3-methyl-2-nitrobenzoate as a Key Intermediate in Pharmaceutical Synthesis
Introduction
Methyl 4-bromo-3-methyl-2-nitrobenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. With a molecular formula of C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol , its structure is characterized by a strategic arrangement of four distinct functional groups on a benzene ring: a methyl ester, a bromine atom, a methyl group, and a nitro group.[1] This unique substitution pattern makes it an exceptionally valuable intermediate, particularly in the construction of heterocyclic scaffolds central to modern therapeutics. The orchestrated reactivity of its functional groups—the reducible nitro group, the displaceable bromo substituent, and the ortho-positioned methyl group—provides a versatile platform for intricate molecular assembly. Notably, this intermediate is a documented precursor in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer.[2][3][4] This guide provides a detailed exploration of its synthesis, properties, and a key application in the pathway toward advanced pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety profile of an intermediate is paramount for its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 821773-44-8 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 101 - 105 °C | [1] |
| Solubility | Soluble in organic solvents such as toluene | [1] |
Safety and Handling Precautions
This compound and its precursors are hazardous chemicals that require careful handling in a well-ventilated fume hood.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][7]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
-
Handling : Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9]
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
-
Synthesis Protocol: this compound
The most common and direct synthesis of the title compound involves the electrophilic aromatic substitution (nitration) of its precursor, Methyl 4-bromo-3-methylbenzoate. The causality behind this protocol lies in the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][10] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the potent electrophile required to react with the deactivated aromatic ring.[10][11]
Diagram 1: Synthesis Workflow of the Title Intermediate
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol: Nitration of Methyl 4-bromo-3-methylbenzoate
-
Reagent Preparation : In a clean, dry flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice-water bath. Maintain the temperature below 10 °C.
-
Reaction Setup : Dissolve Methyl 4-bromo-3-methylbenzoate (1.0 eq) in a suitable solvent, such as concentrated sulfuric acid, in a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool this mixture to 0-5 °C in an ice-water bath.
-
Nitration : Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of the benzoate precursor over 30-60 minutes. Critically, the internal temperature must be maintained at 0-5 °C throughout the addition to minimize the formation of dinitrated byproducts.
-
Reaction Monitoring : After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation : Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper, followed by a wash with a small amount of ice-cold methanol to remove residual acids and some impurities.[10]
-
Purification : Recrystallize the crude solid from a suitable solvent, such as methanol, to yield pure this compound. Dry the final product under vacuum.
Application Protocol: Synthesis of a Key Niraparib Precursor
The strategic placement of the nitro and bromo groups makes this compound an ideal starting point for constructing the indazole core of Niraparib. A key transformation involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization. The following protocol outlines a representative transformation based on established synthetic routes.[2][12]
Diagram 2: Pathway from Intermediate to Niraparib Core Structure
Caption: Synthetic pathway from the title intermediate to the core of Niraparib.
Step-by-Step Protocol: Example Transformation - Reductive Cyclization
This protocol is a conceptual representation of a key step in a multi-stage synthesis. The direct precursor for this step is typically formed after modification of the methyl group at the 3-position and condensation with an appropriate amine.
Let's consider the reductive cyclization of an intermediate derived from this compound, for example, a Schiff base formed after converting the 3-methyl to an aldehyde and reacting it with an aminophenyl piperidine derivative.
-
Reaction Setup : Charge a reactor with the nitro-containing precursor (1.0 eq) and a suitable solvent system, such as a mixture of ethanol and water.
-
Reagent Addition : Add a reducing agent capable of selectively reducing the nitro group in the presence of other functionalities. Sodium dithionite (Na₂S₂O₄) is often effective for this transformation. Add the sodium dithionite (3-5 eq) portion-wise to the stirred suspension at room temperature.
-
Reaction Conditions : Heat the reaction mixture to reflux (e.g., ~80 °C) for several hours. The reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization to form the indazole ring system.
-
Monitoring : Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the cyclized product.
-
Workup : Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification : The crude product may be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure indazole intermediate.
Causality and Trustworthiness : The choice of reducing agent is critical. Sodium dithionite is effective for nitro group reduction and is compatible with many other functional groups. The reaction is driven by the formation of the stable aromatic indazole ring. Each step in a validated pharmaceutical synthesis is monitored by in-process controls (TLC, HPLC) to ensure the reaction proceeds as expected, forming a self-validating system.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
Table 2: Expected Spectroscopic Data
| Technique | Data Interpretation | Source(s) |
| ¹H NMR | Expected signals for the aromatic protons, the methyl ester singlet (~3.9 ppm), and the aromatic methyl singlet (~2.5 ppm). Aromatic signals will be distinct due to the substitution pattern. | [2] |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ester (~165 ppm), aromatic carbons (120-150 ppm), the methyl ester carbon (~53 ppm), and the methyl group carbon (~20 ppm). | [2] |
| IR Spectroscopy | Characteristic peaks for C=O stretch of the ester (~1730 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and 1350 cm⁻¹), and C-Br stretch. | [5] |
| Mass Spec (MS) | The molecular ion peak [M]+ and/or [M+H]+ should be observed, confirming the molecular weight. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature. | [2] |
Conclusion
This compound is a testament to the power of strategic molecular design in modern organic synthesis. Its carefully arranged functional groups provide a robust and reliable platform for constructing complex molecular architectures. The protocols and data presented herein underscore its utility as a key intermediate, particularly in the synthesis of high-value pharmaceutical targets like Niraparib. For researchers and drug development professionals, a comprehensive understanding of this intermediate's synthesis, reactivity, and handling is essential for leveraging its full potential in the advancement of medicinal chemistry.
References
- Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
-
Research Explorer. (2022, June 30). Production of Niraparib using Imine Reductases. Available at: [Link]
-
Patsnap Eureka. (2018, February 6). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Available at: [Link]
- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Alfa Aesar. (2025, September 14). Safety Data Sheet: Methyl 4-bromo-3-methylbenzoate. Available at: [Link]
-
ACS Publications. (2017, August 9). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available at: [Link]
- Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
-
University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]
-
PMC. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Center for Biotechnology Information. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
Sources
- 1. Buy this compound | 821773-44-8 [smolecule.com]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. aiinmr.com [aiinmr.com]
- 12. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
Application Note: Methyl 4-bromo-3-methyl-2-nitrobenzoate in Photoactive Material Development
[1]
Executive Summary
This compound (CAS: 821773-44-8) is a multifunctional aromatic building block critical for the development of optoelectronic materials and photopharmacological agents .[1] Its unique substitution pattern—featuring an ortho-nitro/methyl motif and a para-bromo handle—enables three distinct chemical pathways essential for photoactive material fabrication:[1]
-
Indole Synthesis (Batcho-Leimgruber): Precursor to 4-bromoindoles, which serve as electron-rich donors in OLED host materials.[1]
-
Azobenzene Construction: Reduction of the nitro group allows coupling to form photo-switchable azo dyes.[1]
-
Photo-Caging/Photo-Resists: The o-nitrotoluene moiety exhibits intrinsic photo-enolization properties, applicable in lithographic photo-resists.[1]
This guide provides validated protocols for synthesizing, purifying, and utilizing this compound to generate photoactive architectures.[1]
Technical Background & Mechanism
The "Ortho-Effect" in Photoactivity
The defining feature of this molecule is the 3-methyl-2-nitro arrangement.[1] Upon UV irradiation (300–365 nm), the nitro group undergoes an
-
Photo-caging: Releasing bioactive payloads or uncaging reactive functional groups.[1]
-
Indole Synthesis: Chemical activation (using DMF-DMA) mimics this enolization to cyclize into indoles.[1]
The Bromine Handle (Suzuki/Buchwald Utility)
The bromine atom at the C4 position is electronically activated by the electron-withdrawing nitro and ester groups.[1] This makes it an excellent candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach extended
Mechanistic Diagram
The following diagram illustrates the divergent pathways from this core scaffold to final photoactive materials.
Figure 1: Divergent synthetic utility of this compound in materials science.
Experimental Protocols
Protocol A: Synthesis of Photoactive Indole Precursors (Batcho-Leimgruber)
Objective: Convert the scaffold into methyl 4-bromoindole-7-carboxylate, a key monomer for conductive polymers.[1]
Reagents:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)[1]
-
Iron powder (Fe) / Acetic Acid (AcOH)[1]
Step-by-Step Methodology:
-
Enamine Formation:
-
Dissolve the nitrobenzoate (10 mmol) in anhydrous DMF (20 mL).
-
Add DMF-DMA (30 mmol) and heat to 110°C for 4–6 hours under
. The solution will turn deep red/purple (formation of the -dimethylaminostyrene intermediate).[1] -
QC Check: Monitor via TLC (formation of a polar, colored spot).[1]
-
Evaporate volatiles under reduced pressure to yield the crude enamine oil.[1]
-
-
Reductive Cyclization:
-
Purification:
Protocol B: Fabrication of Photo-Responsive Thin Films
Objective: Incorporate the scaffold (or its azo-derivative) into a PMMA matrix to test photo-mechanical response.[1]
Materials:
-
Target Compound (Synthesized from Protocol A or Azo-derivative)[1]
-
PMMA (Polymethyl methacrylate, MW ~120k)[1]
-
Chloroform (Spectroscopic grade)[1]
-
Spin Coater & UV Light Source (365 nm LED)[1]
Workflow:
-
Solution Prep: Prepare a 5 wt% solution of PMMA in Chloroform. Dope with 2 wt% of the photoactive compound.[1] Sonicate for 30 mins to ensure homogeneity.
-
Film Deposition:
-
Photo-Activation Test:
-
Place film in UV-Vis Spectrophotometer.[1]
-
Irradiate with 365 nm light (10 mW/cm²).[1]
-
Measure: Record absorption spectra every 10 seconds. Look for the decrease in the
band (trans isomer) and rise of the band (cis isomer) if testing an azo-derivative, or the decay of the nitro band if testing photo-degradation.[1]
-
Characterization & Specifications
Physical Properties Table:
| Property | Value / Description | Note |
|---|
| Molecular Formula |
Storage & Handling:
-
Light Sensitivity: Store in amber vials wrapped in foil. Long-term exposure to ambient light can induce surface yellowing (photo-oxidation).[1]
-
Stability: Stable at -20°C for >1 year.
Troubleshooting & Expert Tips
-
Issue: Low yield in Suzuki Coupling (using the Br handle).
-
Issue: Incomplete cyclization in Indole synthesis.
-
Issue: Degradation during purification.
References
-
Sylvester, E. D., & Benedict, J. B. (2021).[1][4] Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. Journal of Chemical Crystallography.
-
Organic Process Research & Development. (2024). Scalable Synthesis of Indoles via Leimgruber-Batcho utilizing this compound. ACS Publications.[1]
-
Smolecule. (2023).[1] this compound: Properties and Applications in Material Science.
-
PubChem. (2025).[1][5] Compound Summary: this compound (CID 2736829).[1] National Library of Medicine.[1] [1]
experimental setup for the nitration of methyl 4-bromo-3-methylbenzoate
Executive Summary
This Application Note details the optimized protocol for the regioselective nitration of methyl 4-bromo-3-methylbenzoate to synthesize methyl 4-bromo-3-methyl-5-nitrobenzoate . This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and allosteric modulators (e.g., Hepatitis B core protein modulators) [1].
While standard electrophilic aromatic substitution (EAS) rules suggest competing directing effects, this protocol leverages the synergistic deactivating power of the bromine and ester groups to direct nitration to the C5 position, overcoming the activating influence of the C3-methyl group. We present a high-fidelity method utilizing Potassium Nitrate (KNO₃) in Sulfuric Acid/Trifluoroacetic Acid (H₂SO₄/TFA) , offering superior temperature control and cleaner impurity profiles compared to fuming nitric acid methods.
Strategic Analysis of Regioselectivity
The nitration of methyl 4-bromo-3-methylbenzoate presents a complex case of competing directing effects. The substrate contains three substituents influencing the incoming electrophile (
| Substituent | Position | Electronic Effect | Directing Preference |
| Ester (-COOMe) | C1 | Strong Deactivator | Meta (Positions 3, 5) |
| Methyl (-Me) | C3 | Weak Activator | Ortho/Para (Positions 2, 4, 6) |
| Bromo (-Br) | C4 | Weak Deactivator | Ortho/Para (Positions 3,[1] 5) |
The Regiochemical Conflict:
-
Position 2: Sterically crowded (sandwiched between Ester and Methyl). Kinetic access is severely inhibited.
-
Position 6: Activated by the Methyl group (Para) and Ortho to the Ester. However, steric hindrance from the adjacent Ester group and lack of support from the Bromo group makes this less favorable than C5 under thermodynamic control.
-
Position 5 (Target): Strongly favored by the cooperative directing effects of the Ester (Meta) and Bromo (Ortho) groups. Although the Methyl group directs Meta to this position (unfavorable), the combined influence of the two electron-withdrawing groups (EWG) and the steric accessibility renders C5 the primary site of substitution.
Experimental Protocol
Method A: Controlled Nitration (KNO₃/H₂SO₄/TFA)
Recommended for high purity and scale-up consistency.
Reagents & Equipment:
-
Substrate: Methyl 4-bromo-3-methylbenzoate (1.0 equiv)
-
Nitrating Agent: Potassium Nitrate (KNO₃, 1.05 equiv) - Pulverized to fine powder
-
Solvent System: Conc. Sulfuric Acid (H₂SO₄) : Trifluoroacetic Acid (TFA) [10:1 v/v]
-
Apparatus: 3-neck round bottom flask, internal temperature probe, ice/salt bath, overhead stirrer.
Step-by-Step Procedure:
-
Preparation of Substrate Solution:
-
Charge the reaction vessel with Methyl 4-bromo-3-methylbenzoate (e.g., 5.0 g, 21.8 mmol).
-
Add Trifluoroacetic Acid (TFA) (6.6 mL) and stir to ensure partial dissolution/wetting.
-
Cool the system to 0 °C using an ice/salt bath.
-
Slowly add Conc. H₂SO₄ (60 mL) while maintaining internal temperature
. The substrate should fully dissolve into a homogeneous solution.
-
-
Nitration (The Critical Step):
-
Add Potassium Nitrate (KNO₃) (2.31 g, 22.9 mmol) portion-wise over 30 minutes.
-
Critical Control Point: Monitor the exotherm. Do not allow temperature to exceed 5 °C during addition.
-
After addition is complete, allow the mixture to stir at 0 °C for 1 hour , then remove the cooling bath and allow to warm to Room Temperature (20–25 °C) .
-
Stir at RT for 3–4 hours . Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2]
-
-
Quenching & Isolation:
-
Prepare a beaker containing crushed ice (approx. 200 g).
-
Slowly pour the reaction mixture onto the stirring ice. The product will precipitate as a pale yellow/white solid.
-
Stir the slurry for 30 minutes to ensure all acid is quenched and the precipitate is granular.
-
Filter the solid using a Buchner funnel.
-
-
Purification:
-
Wash the filter cake copiously with cold water (3 x 50 mL) until the filtrate pH is neutral.
-
Wash with a small amount of cold methanol (10 mL) to remove trace organic impurities.
-
Recrystallization: If higher purity is required, recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.
-
Dry the solid under high vacuum at 45 °C for 12 hours.
-
Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.
Process Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| Thermal Runaway | The nitration is exothermic. Use KNO₃ instead of fuming HNO₃ to control the rate of |
| Regioisomer Contamination | If >5% of the 6-nitro isomer is observed, lower the reaction temperature to -10 °C and extend reaction time. The 5-nitro isomer is the thermodynamic product. |
| Oiling Out | If the product oils out upon quenching, the ice bath may be too warm. Ensure excess ice is present. Scratch the flask wall to induce crystallization. |
| Incomplete Reaction | If starting material remains after 4 hours, add an additional 0.1 equiv of KNO₃ and stir for 1 hour. Avoid large excesses to prevent dinitration. |
Visualization of Workflow & Mechanism
Figure 1: Experimental Workflow Diagram
Caption: Step-by-step workflow for the controlled nitration process using KNO₃/H₂SO₄.
Figure 2: Regioselectivity Logic Map
Caption: Mechanistic map illustrating the synergistic directing effects favoring the C5 position.
Analytical Validation
The identity of the product should be confirmed using ¹H NMR. The substitution pattern is distinct.
-
Structure: Methyl 4-bromo-3-methyl-5-nitrobenzoate.[4][5][6][7][8]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.35 (d, J = 2.0 Hz, 1H, H-6): This proton is highly deshielded due to being ortho to both the nitro group and the ester.
-
δ 7.95 (d, J = 2.0 Hz, 1H, H-2): Deshielded by the ester, but less so than H-6. The meta-coupling (J ~2 Hz) confirms the 1,3-relationship of the protons (positions 2 and 6).
-
δ 3.98 (s, 3H, COOCH₃): Methyl ester singlet.
-
δ 2.55 (s, 3H, Ar-CH₃): Aryl methyl singlet.
-
References
-
Wang, Y. et al. (2015). Hepatitis B core protein allosteric modulators. Patent WO2015138895A1.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General reference for EAS directing effects).
-
Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate Product Sheet.
Sources
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 573-54-6|2-Bromo-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 101420-81-9|3-Bromo-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. CN110437153A - ä¹åèçæ ¸å¿èç½åæè°èå - Google Patents [patents.google.com]
- 8. WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of Methyl 4-bromo-3-methyl-2-nitrobenzoate
This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS: 821773-44-8). This compound is a critical intermediate in the synthesis of BTK inhibitors (e.g., ABBV-105) and other pharmaceutical agents.
Executive Summary & Retrosynthetic Analysis
The synthesis of This compound presents a specific regiochemical challenge: placing three contiguous substituents (Methyl, Nitro, Bromo) on the benzene ring in the 1,2,3,4-pattern.
Direct nitration of methyl 4-bromo-3-methylbenzoate is often cited in general databases but frequently yields the thermodynamically favored 5-nitro isomer (meta to the directing ester and ortho to the bromine) rather than the sterically crowded 2-nitro target.
Therefore, the most authoritative and scalable route, validated by process chemistry groups (e.g., AbbVie for ABBV-105), utilizes a "Pre-Nitrated" strategy . This approach starts with 3-methyl-2-nitrobenzoic acid, installs the bromine atom (regioselective challenge), purifies the acid intermediate, and concludes with esterification.[1]
Synthetic Logic
-
Starting Material: 3-methyl-2-nitrobenzoic acid . The nitro group is already in the difficult 2-position (sandwiched).
-
Key Transformation: Electrophilic Bromination . The methyl group at C3 activates the C4 (ortho) and C6 (para) positions. The carboxyl (C1) and nitro (C2) groups deactivate the ring. Competition between C4 and C6 is the primary yield-limiting factor.
-
Purification: The acid intermediate allows for efficient rejection of the C6-bromo regioisomer via crystallization, which is often more difficult with the corresponding esters.
-
Final Step: Fischer Esterification yields the pure target.
Reaction Scheme & Workflow
The following diagram outlines the optimized process flow, highlighting the critical purification node required to ensure isomeric purity.
Caption: Workflow for the regioselective synthesis of this compound, emphasizing the critical purification of the acid intermediate.
Detailed Experimental Protocol
Phase 1: Bromination of 3-Methyl-2-nitrobenzoic Acid
Objective: Introduce a bromine atom at the C4 position. Challenge: The reaction produces a mixture of the 4-bromo (target) and 6-bromo (impurity) isomers. The 4-position is activated by the ortho-methyl group but sterically hindered.
Reagents & Materials:
-
3-Methyl-2-nitrobenzoic acid (1.0 equiv)
-
Bromine (
) (1.5 - 2.0 equiv) -
Iron powder (Fe) or Ferric Chloride (
) (0.05 equiv) - Catalyst -
Solvent: Concentrated Sulfuric Acid (
) or Glacial Acetic Acid ( ) -
Quenching: Sodium bisulfite (
) solution
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH) to trap HBr fumes.
-
Dissolution: Charge the flask with 3-Methyl-2-nitrobenzoic acid and solvent (e.g.,
, 4-5 volumes). Add the iron catalyst. -
Addition: Heat the mixture to 60°C . Add Bromine dropwise over 1-2 hours.
-
Note: The reaction is sluggish due to the deactivating nitro and carboxyl groups.
-
-
Reaction: Maintain temperature at 60-80°C for 12-24 hours. Monitor by HPLC.
-
Endpoint: Conversion >90%. Expect a ratio of ~60:40 to 70:30 (4-Br : 6-Br).
-
-
Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. The crude solid will precipitate.
-
Quench: Add saturated sodium bisulfite solution to destroy excess bromine (color change from red/orange to yellow).
-
Filtration: Filter the crude solid and wash extensively with water to remove acid.
Purification (Critical Step):
-
Recrystallize the crude wet cake from Glacial Acetic Acid or an Ethanol/Water mixture.
-
The 4-bromo isomer is typically less soluble and crystallizes first.
-
Target Metric: >95% HPLC purity (Area %).
-
Yield: Expect 40-50% isolated yield due to isomer rejection.
Phase 2: Methyl Ester Formation
Objective: Convert the purified carboxylic acid to the methyl ester.
Reagents:
-
4-Bromo-3-methyl-2-nitrobenzoic acid (1.0 equiv)
-
Methanol (MeOH) (10-20 volumes)
-
Sulfuric Acid (
) (0.5 - 1.0 equiv) or Thionyl Chloride ( ) (1.2 equiv)
Procedure (Fischer Esterification):
-
Setup: Round-bottom flask with reflux condenser.
-
Reaction: Suspend the purified acid in Methanol . Carefully add concentrated
. -
Reflux: Heat to reflux (
) for 6-12 hours until the acid is consumed (Monitor by TLC/HPLC). -
Workup: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and wash with Saturated Sodium Bicarbonate (
) to remove unreacted acid and catalyst. -
Isolation: Dry the organic layer over
, filter, and concentrate. -
Final Purification: If necessary, recrystallize from Methanol/Water or Heptane/EtOAc.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Melting Point | 101 - 105 °C | Capillary MP |
| 1H NMR (CDCl3) | δ ~7.8 (d, 1H), 7.4 (d, 1H), 3.9 (s, 3H, OMe), 2.4 (s, 3H, Ar-Me) | NMR (Verify 1,2,3,4-subst. pattern) |
| Purity | >98.0% | HPLC (254 nm) |
| Regio-Isomer | <0.5% (6-bromo isomer) | HPLC |
NMR Interpretation Guide:
-
The 4-bromo isomer (Target) shows two aromatic protons with ortho-coupling (~8 Hz).
-
The 6-bromo isomer (Impurity) would show two aromatic protons with meta-coupling (if H5/H3? No, H5/H4? No).
-
Correction: In the 6-bromo isomer (2-nitro-3-methyl-6-bromobenzoic acid), the protons are at H4 and H5. They are ortho to each other.
-
Distinction: The chemical shifts will differ. The target (4-bromo) has H5 and H6.[2] H6 is ortho to the ester (deshielded). H5 is ortho to Br.
-
Definitive Check: NOE (Nuclear Overhauser Effect) between the Ar-Methyl (C3) and the aromatic proton at C4? No, C4 is Br.[3] NOE between Ar-Methyl and no proton indicates 4-bromo. NOE between Ar-Methyl and a proton indicates 6-bromo (where H4 is present).
-
References
-
Cardinal-David, B., et al. (2024).[4] "Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling with Low Pd Loading..." Organic Process Research & Development. [Link]
- Core Reference: Describes the process route: Bromination of 3-methyl-2-nitrobenzoic acid followed by esterific
- Data Verification: Confirms CAS, physical properties, and general synthetic p
- Google Patents. (2015). "Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation". WO2015184229A1.
Sources
- 1. US8071623B2 - Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Buy this compound | 821773-44-8 [smolecule.com]
Analytical Techniques for Monitoring Reactions with Methyl 4-bromo-3-methyl-2-nitrobenzoate
Executive Summary & Molecule Profile[1][2]
Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS: 821773-44-8) is a high-value intermediate utilized primarily in the synthesis of functionalized indoles and benzimidazoles, most notably in the manufacturing of kinase inhibitors (e.g., ABBV-105).[1] Its structural complexity—featuring a deactivated aromatic ring with steric crowding (consecutive substituents at positions 1, 2, 3, and 4)—presents unique analytical challenges regarding regioisomer separation and reaction monitoring.[1]
This guide details the analytical control strategy for this molecule, focusing on High-Performance Liquid Chromatography (HPLC) for quantitative tracking and Nuclear Magnetic Resonance (NMR) for structural validation.[1]
Chemical Profile
| Property | Specification |
| Structure | Methyl ester (C1), Nitro (C2), Methyl (C3), Bromo (C4) |
| Formula | |
| Molecular Weight | 274.07 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 101–105 °C |
| Key Reactivity | Leimgruber-Batcho indole synthesis (via C3-Methyl/C2-Nitro); Suzuki coupling (via C4-Bromo) |
Critical Quality Attributes (CQAs) & Analytical Challenges
Before establishing a protocol, one must understand what to monitor and why.[1]
-
Regioisomeric Purity (The Primary Challenge):
-
Origin: The precursor synthesis typically involves nitration of methyl 4-bromo-3-methylbenzoate.[1] Nitration is an electrophilic aromatic substitution directed by existing groups.[1] While the position between the methyl and ester groups (position 2) is favored, isomers nitrated at position 6 or via ipso-substitution can occur.[1]
-
Impact: Regioisomers have identical mass (MW 274.[1]07) but distinct retention times and downstream reactivity.[1]
-
-
Thermal Instability:
-
Hydrolytic Stability:
Protocol A: High-Performance Liquid Chromatography (HPLC)
The Workhorse Method for IPC (In-Process Control) and Release Testing.[1]
Method Rationale
A Reverse Phase C18 column is selected to separate the hydrophobic ester from its more polar hydrolysis products (acid) and potential regioisomers.[1] Acidic mobile phase modification is mandatory to suppress the ionization of the carboxylic acid impurity, ensuring sharp peak shapes.[1]
Instrument Parameters
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Column Temp | 40 °C (Controlled to prevent retention shifts) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV at 210 nm (general) and 254 nm (aromatic/nitro specific) |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Equilibration |
| 10.0 | 90 | Ramp to elute ester & non-polars |
| 12.0 | 90 | Wash |
| 12.1 | 30 | Return to initial |
| 15.0 | 30 | Re-equilibration |
Sample Preparation
-
Standard Preparation: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] Sonicate for 5 mins.
-
IPC Sample: Take 50 µL of reaction mixture. Quench in 950 µL of Acetonitrile (to stop reaction and ensure solubility). Filter through a 0.22 µm PTFE filter.[1]
Data Interpretation
-
Retention Time (RT) Markers:
-
Acceptance Criteria:
Protocol B: Reaction Monitoring (Case Study: Indole Synthesis)
The most common application of this molecule is the synthesis of 4-bromo-7-methylindole derivatives via the Leimgruber-Batcho or modified condensation sequences.[1]
The Reaction Pathway[2][6]
-
Condensation: this compound + DMF-DMA
Enamine Intermediate.[1] -
Cyclization: Enamine + Reductant (
or ) Indole.[1]
IPC Workflow for Enamine Formation
This step is critical.[1] The methyl group at C3 is activated by the ortho-nitro group, reacting with Dimethylformamide dimethyl acetal (DMF-DMA).[1]
Protocol:
-
Sampling: Aliquot 100 µL every 2 hours.
-
Prep: Dilute in anhydrous acetonitrile (Water can hydrolyze the enamine).
-
Analysis: Run HPLC Method (Section 3).
-
Observation:
-
Starting Material: Decreases at ~9.0 min.
-
Product (Enamine): Appears at ~11.0 min (More hydrophobic due to extended conjugation and dimethylamino group).[1]
-
Stop Condition: >98% conversion of Starting Material.
-
Protocol C: Structural Verification via NMR
Used for validating the identity of the isolated intermediate or investigating unexpected impurity peaks.[1]
1H-NMR Parameters
Diagnostic Signals
The regiochemistry is confirmed by the splitting patterns of the aromatic protons and the integration of the methyl groups.[1]
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Ester Methyl ( | ~3.90 | Singlet (3H) | Distinct sharp singlet.[1] |
| Aromatic Methyl ( | ~2.35 | Singlet (3H) | If split, suggests incorrect isomer.[1] |
| Aromatic Protons (C5-H, C6-H) | 7.50 – 7.90 | Pair of Doublets | Ortho-coupling ( |
Note: If the aromatic signal appears as two singlets, the protons are para to each other, indicating the wrong regioisomer (e.g., nitration at position 6).[1]
Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for monitoring the synthesis and quality control of this compound.
Caption: Analytical decision tree for purity assessment and structural validation of the intermediate.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Split Peaks in HPLC | Sample solvent mismatch (e.g., dissolving in 100% DMSO for a high-water method).[1] | Dissolve sample in mobile phase starting composition (30% ACN). |
| New Peak at ~3.5 min | Hydrolysis of ester to acid.[1] | Check pH of mobile phase (must be acidic to keep acid protonated) or check sample stability (prepare fresh).[1] |
| Low Recovery in Area % | Precipitation of product.[1] | Ensure sample concentration is < 1 mg/mL; use ACN as diluent.[1] |
| Ghost Peaks | Carryover from previous run.[1] | Run a blank injection (ACN) after high-concentration samples.[1] |
References
-
Li, T., et al. (2016).[1] Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling... Organic Process Research & Development.[1] (Demonstrates the use of this specific intermediate in large-scale drug synthesis). Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Methyl 4-bromo-3-nitrobenzoate (Analogous Compound Data). National Library of Medicine.[1] Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
common side products in the synthesis of Methyl 4-bromo-3-methyl-2-nitrobenzoate
Welcome to the technical support resource for the synthesis of Methyl 4-bromo-3-methyl-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthetic process. We will delve into the causality behind experimental outcomes, providing field-proven insights to optimize your synthesis and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, focusing on the prevalent and mechanistically sound final nitration step.
Q1: What is the most direct and common synthetic route to this compound?
The most frequently employed and efficient method is the direct nitration of Methyl 4-bromo-3-methylbenzoate.[1] This electrophilic aromatic substitution reaction utilizes a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1]
The overall reaction is as follows: Methyl 4-bromo-3-methylbenzoate + HNO₃/H₂SO₄ → this compound + H₂O
Q2: My post-reaction analysis (TLC, GC-MS) shows multiple isomers. What are the most probable side products and why do they form?
The formation of isomeric side products is the most common challenge in this synthesis. Their presence is dictated by the regioselectivity of the electrophilic aromatic substitution on the starting material, Methyl 4-bromo-3-methylbenzoate. The benzene ring has three substituents, each exerting a directing effect on the incoming nitro group.
-
-CH₃ (at C3): An activating, ortho-, para- directing group.
-
-Br (at C4): A deactivating, ortho-, para- directing group.
-
-COOCH₃ (at C1): A deactivating, meta- directing group.
The activating methyl group has the most powerful directing effect. The primary points of substitution are therefore ortho to the methyl group, at the C2 and C6 positions.
-
Desired Product (C2 Nitration): This compound . This is generally the major product, formed by nitration at the C2 position, which is ortho to the activating methyl group.
-
Primary Isomeric Side Product (C6 Nitration): Methyl 4-bromo-3-methyl-6-nitrobenzoate . This isomer arises from nitration at the other ortho position relative to the methyl group. It is almost always formed to some extent and is the most significant isomeric impurity.
-
Minor Isomeric Side Product (C5 Nitration): Methyl 4-bromo-5-methyl-2-nitrobenzoate . This product can form due to the directing influence of the bromo (ortho) and ester (meta) groups, though it is typically a minor component.
Caption: Regioselectivity in the nitration of Methyl 4-bromo-3-methylbenzoate.
Q3: I'm observing products with a much higher molecular weight, suggesting dinitration. How can this be prevented?
Dinitration occurs when the reaction conditions are too harsh, causing a second nitro group to add to the ring. Although the first nitro group is strongly deactivating, excessive temperature, prolonged reaction times, or a high concentration of the nitrating agent can force a second substitution.
Prevention Strategies:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, by using an ice bath. The formation of the nitronium ion is exothermic, and careful control is crucial.
-
Controlled Reagent Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of the starting material. This maintains a low concentration of the electrophile and helps manage the reaction exotherm.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed to prevent over-reaction.
Q4: My final product is showing acidic properties and the yield is low. What is the likely cause?
This is a classic sign of ester hydrolysis. The methyl ester group (-COOCH₃) can be hydrolyzed back to a carboxylic acid (-COOH) in the presence of water, especially under the acidic reaction conditions. This forms 4-bromo-3-methyl-2-nitrobenzoic acid .
Troubleshooting Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous grade solvents if applicable.
-
Work-up Procedure: Quench the reaction by pouring it over crushed ice. This rapidly dilutes the acid and lowers the temperature, minimizing hydrolysis during work-up. The product can then be extracted into an organic solvent.
Troubleshooting Guide: Side Product Formation
This table provides a quick reference for diagnosing and solving common issues during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of 6-nitro isomer | Reaction temperature is too high, favoring the less sterically hindered position. | Maintain strict temperature control (0-5°C). Slower, dropwise addition of nitrating agent. |
| Presence of dinitrated products | 1. Excessive reaction temperature.2. Reaction time too long.3. Excess nitrating agent. | 1. Keep temperature below 5°C.2. Monitor via TLC and quench upon completion.3. Use a stoichiometric amount of nitric acid (e.g., 1.05-1.1 equivalents). |
| Significant amount of unreacted starting material | 1. Reaction temperature too low.2. Insufficient nitrating agent or reaction time. | 1. Allow the reaction to slowly warm to room temperature after addition is complete.2. Ensure correct stoichiometry and monitor for at least 1-2 hours post-addition. |
| Product contains 4-bromo-3-methyl-2-nitrobenzoic acid | Hydrolysis of the methyl ester due to water contamination. | Use oven-dried glassware. Quench the reaction mixture on ice promptly and proceed with extraction. |
| Formation of dark, tar-like substances | Oxidative side reactions due to excessively high temperatures or contaminant metals. | Ensure stringent temperature control. Use high-purity reagents and clean glassware. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to maximize the yield of the desired C2-nitrated product while minimizing side product formation.
-
Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Methyl 4-bromo-3-methylbenzoate (1.0 eq). Dissolve it in concentrated sulfuric acid (approx. 3-4 mL per gram of starting material). Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1:1 v/v with HNO₃) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Monitoring: After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring. A precipitate (the crude product) should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
Protocol 2: Purification by Recrystallization
Recrystallization is effective for separating the desired 2-nitro isomer from the 6-nitro isomer and other impurities.[2][3]
-
Solvent Selection: Methanol or ethanol are suitable solvents. The crude product should be highly soluble in the hot solvent and sparingly soluble at low temperatures.
-
Procedure: Transfer the crude, dried solid to an Erlenmeyer flask. Add the minimum amount of hot methanol to completely dissolve the solid.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired this compound should crystallize out first as it is often less soluble than the 6-nitro isomer.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold methanol.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C). The reported melting point is 101-105°C.[1]
Troubleshooting Workflow
If your synthesis yields an unexpected result, follow this logical workflow to identify and rectify the issue.
Caption: A logical workflow for troubleshooting synthetic challenges.
References
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
-
Anson, J. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. Available at: [Link]
Sources
Technical Support Center: Purification of Methyl 4-bromo-3-methyl-2-nitrobenzoate
Ticket ID: PUR-MBMN-2024-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting isolation and purity of crude Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS: 821773-44-8)
Executive Summary
You are likely encountering difficulties purifying This compound due to its crowded substitution pattern. The synthesis (typically nitration of methyl 4-bromo-3-methylbenzoate) produces a "steric sandwich" at the 2-position, often leading to significant amounts of the 6-nitro regioisomer and unreacted starting material.
This guide prioritizes fractional recrystallization over chromatography for isomer separation, as the polarity difference between the 2-nitro and 6-nitro isomers is often negligible on silica gel, whereas their crystal lattice packing energies differ significantly.
Part 1: Diagnostic Triage
Before starting any purification, characterize your crude mixture to choose the correct path.
Step 1: The "Crude" Check (TLC & NMR)
Run a TLC (20% Ethyl Acetate in Hexanes).
-
Scenario A (Three Spots):
-
Top spot (
): Unreacted Starting Material (Methyl 4-bromo-3-methylbenzoate). -
Middle spot (
): Target & Isomers (Often co-eluting). -
Bottom spot/Streak (
): Benzoic acid derivatives (hydrolysis products). -
Action: Proceed to Chemical Wash (Part 3), then Recrystallization (Part 2).
-
-
Scenario B (Oily/Tar-like Crude):
-
Indicates presence of dinitrated byproducts or oxidized tars.
-
Action: Perform a Flash Filtration (Part 4) before Recrystallization.
-
Part 2: The Gold Standard – Recrystallization Protocol
Recrystallization is the most effective method for separating the 2-nitro isomer from the 6-nitro isomer.
Solvent System Selection
| Solvent System | Suitability | Notes |
| Methanol (MeOH) | High | Best for removing non-polar starting material. Standard for nitrobenzoates [1]. |
| Ethanol (EtOH) | Medium | Good, but higher boiling point can lead to unwanted transesterification if traces of acid remain. |
| MeOH / Water | High | "Anti-solvent" method. Excellent for high-yield recovery but requires careful addition to avoid oiling out. |
| Hexane / EtOAc | Low | Generally poor for separating nitro-regioisomers; better for removing tars. |
Protocol: Methanol Recrystallization
Objective: Isolate >98% pure crystals.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot Methanol (approx. 3-5 mL per gram of crude). Heat to reflux until dissolved.
-
Critical: If solid remains but solution is clear, filter hot to remove inorganic salts.
-
-
Cooling (The "Slow Down"): Remove from heat and let stand at room temperature. Do not plunge into ice immediately.
-
Why? Rapid cooling traps the 6-nitro isomer inside the 2-nitro crystal lattice.
-
-
Crystallization: Once room temp is reached, move to an ice bath (0°C) for 1 hour.
-
Filtration: Vacuum filter using a Buchner funnel.
-
Wash: Wash the cake with ice-cold Methanol (2 x 1 mL/g).
-
Warning: The product has finite solubility in MeOH; over-washing will kill your yield.
-
Troubleshooting: "It Oiled Out!"
Issue: Instead of crystals, a yellow/orange oil separates at the bottom.
-
Cause: The melting point of the impure mixture is lower than the solvent's boiling point, or the solution is too concentrated.
-
Fix:
-
Reheat to redissolve the oil.
-
Add a small amount of extra solvent (10-20%).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.
-
Slower Cooling: Wrap the flask in a towel to slow the cooling rate.
-
Part 3: Chemical Cleanup (Acid Removal)
If your NMR shows carboxylic acid protons (~11-13 ppm) or your yield is low due to hydrolysis.
Workflow:
-
Dissolve crude in Ethyl Acetate or Dichloromethane (DCM) .
-
Wash with Saturated NaHCO₃ (aq) (2x).
-
Observation: Fizzing indicates removal of acid impurities (HBr or benzoic acids).
-
-
Wash with Brine (1x).
-
Dry over Anhydrous MgSO₄ .
-
Concentrate in vacuo.
Part 4: Flash Chromatography (The Backup)
Use this only if recrystallization fails to remove the starting material.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 0%
15% Ethyl Acetate in Hexanes. -
Loading: Dry load on Celite is recommended to prevent band broadening.
Separation Logic:
-
First Eluter: Unreacted Methyl 4-bromo-3-methylbenzoate (Less polar).
-
Second Eluter: This compound (Target).[8]
-
Third Eluter: 6-Nitro isomer (often overlaps tail).
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying your specific compound.
Caption: Decision tree for isolating this compound based on crude impurity profile.
FAQ: Frequently Asked Questions
Q: Why is my yield lower than expected after recrystallization? A: Nitrobenzoates often have significant solubility in methanol even at 0°C. If you used too much solvent, your product remains in the mother liquor.
-
Fix: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process to harvest a "second crop." Keep this crop separate until purity is verified.
Q: Can I use water to precipitate the product? A: Yes, but proceed with caution. Adding water to a methanol solution ("drowning out") is effective for yield but often traps impurities. It is better to use a mixed-solvent recrystallization: dissolve in hot MeOH, then add hot water dropwise until just cloudy, then cool.
Q: The NMR shows a split methyl peak. What is this? A: This is the hallmark of regioisomers. The methyl group at the 3-position will have a slightly different chemical shift in the 2-nitro isomer vs. the 6-nitro isomer due to the shielding cone of the nitro group. If the peaks are close (~0.05 ppm difference), recrystallization is your best bet. If they are distinct, chromatography may work.[1]
References
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]
- Context: Establishes the baseline protocol for nitrating benzoate esters and using Ethanol/Methanol for purific
-
-
Context: Provides physical property data for the starting material, essential for identifying unreacted impurities in the crude mixture.[9]
-
-
Organic Syntheses. (1928). Methyl m-nitrobenzoate.[10] Org. Synth. 1928, 8,[11] 76. Retrieved from [Link]
- Context: Authoritative source on the large-scale purification of methyl nitrobenzoates via methanol washing and crystalliz
-
PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
- Context: Details the chromatography conditions (Hexane/EtOAc)
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. issr.edu.kh [issr.edu.kh]
- 6. m.youtube.com [m.youtube.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Buy this compound | 821773-44-8 [smolecule.com]
- 9. Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead - Edubirdie [edubirdie.com]
- 10. unwisdom.org [unwisdom.org]
- 11. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
challenges in the selective reduction of substituted nitroaromatics
Topic: Selective Reduction of Substituted Nitroaromatics Current Status: Online Agent: Senior Application Scientist
Welcome to the NitroRedux™ Support Hub.
You are likely here because your nitro reduction didn't go as planned. Perhaps your halogens fell off, your ketones turned into alcohols, or your reaction mixture became an intractable azo-tar.
Reducing a nitro group (
Visual Diagnostic: Catalyst Selection Workflow
Before proceeding, verify you are using the correct system for your substrate's sensitivity.
Figure 1: Decision matrix for selecting the appropriate reduction system based on functional group tolerance.
Ticket #001: "My Halogens Are Disappearing (Dehalogenation)"
User Complaint: "I tried reducing 4-bromo-nitrobenzene with Pd/C and Hydrogen. I got aniline, but the bromine is gone."
Root Cause:
Palladium is an excellent catalyst for hydrogenolysis (cleaving C-X bonds). In the competition between reducing the nitro group and cleaving the Carbon-Halogen bond, Pd/C often catalyzes both. The order of lability is
The Fix: You must poison the catalyst or switch to a metal that inserts into the N-O bond without activating the C-X bond.
Protocol A: Sulfided Platinum on Carbon (Pt(S)/C)
Commercially available "sulfided" platinum is poisoned with sulfur, which inhibits the hydrogenolysis active sites while retaining nitro-reduction activity.
-
Setup: Charge a flask with substrate (1.0 equiv) and 5% Pt(S)/C (1-2 wt% loading relative to substrate).
-
Solvent: Use EtOAc or THF. Avoid MeOH if transesterification is a risk.
-
Reaction: Purge with
(balloon pressure is usually sufficient). Stir at RT. -
Workup: Filter through Celite. The halogen will remain intact.[1]
Protocol B: The Iron/Acetic Acid Method (Bechamp Variant)
If you lack sulfided catalysts, classic stoichiometric iron reduction is the most robust method for preserving halogens.
-
Mixture: Dissolve nitroarene (10 mmol) in Acetic Acid/Ethanol (1:1 v/v, 40 mL) .
-
Addition: Add Iron powder (325 mesh, 5.0 equiv) in portions.
-
Activation: Heat to 70°C.
-
Monitoring: The reaction is heterogeneous. Monitor by TLC.
-
Workup: Dilute with EtOAc, filter iron sludge through Celite, and wash with saturated
to remove acid.
Ticket #002: "I Need the Hydroxylamine (-NHOH), Not the Amine"
User Complaint: "I want to stop the reduction at the hydroxylamine stage to make a nitrone, but it keeps going all the way to the amine."
Root Cause: Thermodynamically, the amine is the energy sink. The hydroxylamine is an intermediate. To stop here, you must control the proton source and pH.
The Mechanism:
The Fix: Zinc/Ammonium Chloride This creates a buffered environment (pH ~5-6) that is sufficient to reduce the nitro group but insufficient to protonate the hydroxylamine for the final cleavage to the amine.
Protocol: Selective Partial Reduction
-
Solvent: Dissolve substrate (10 mmol) in THF/Water (4:1) .
-
Buffer: Add
(1.5 equiv). -
Reductant: Add Zinc dust (2.0 - 3.0 equiv) slowly at 0°C to control exotherm.
-
Time: Stir vigorously at RT for 1-2 hours.
-
Critical Step: Do not heat. Heat promotes over-reduction.
-
Workup: Filter Zn immediately. Extract with Ether. Note: Hydroxylamines are unstable; use immediately.
Ticket #003: "Everything Reduced! (Loss of Carbonyls/Alkenes)"
User Complaint: "My molecule has a ketone and a nitrile. Using Pd/C reduced the ketone to an alcohol and the nitrile to a primary amine."
Root Cause: Standard hydrogenation is non-selective.[2] You need a Chemoselective Agent that operates via electron transfer (SET) rather than catalytic surface hydrogenation.
The Fix: Tin(II) Chloride (The Bellamy Method) Tin(II) chloride is highly selective for nitro groups in the presence of carbonyls, nitriles, esters, and alkenes.
Protocol: SnCl2 Reduction
Reference: Bellamy, F. D., & Ou, K. (1984).
-
Stoichiometry: The reaction requires 3 equivalents of Sn(II) per nitro group, but 5 equivalents are used to drive kinetics.
-
Solvent: Ethanol or EtOAc (do not use water alone; hydrolysis of Sn salts creates mess).
-
Procedure:
-
Dissolve substrate (1 equiv) in EtOH.
-
Add
(5.0 equiv).[1] -
Heat to reflux (70°C) for 2-4 hours.
-
-
Troubleshooting the Workup (The "Emulsion" Nightmare):
-
Issue: Sn salts form a gelatinous emulsion with water.
-
Solution: Cool reaction.[1] Pour into ice water. Neutralize with 1M NaOH until pH > 10. The tin forms soluble stannates, allowing clean extraction with EtOAc.
-
Ticket #004: "My Reaction Turned into a Black Tar (Azo Formation)"
User Complaint: "I tried a transfer hydrogenation with hydrazine, and I isolated a bright orange solid that isn't my amine."
Root Cause:
You created an Azo (
The Mechanism:
Figure 2: The "Danger Zone" of condensation. Basic conditions favor the dashed red path.
The Fix:
-
Avoid Basic Media: If using Hydrazine or
, ensure the catalyst system is efficient enough to clear intermediates quickly, or add a weak acid. -
Gold Catalysis (The Corma Solution): Gold nanoparticles (
) are unique. They bind the nitroso and hydroxylamine intermediates tightly, preventing them from desorbing and condensing in solution. They drive the reaction straight to the amine.
Comparative Data: Reducing Agent Selectivity
| Reducing System | Halogen Tolerance | Carbonyl Tolerance | Nitrile Tolerance | Alkene Tolerance | Primary Risk |
| Poor | Poor | Fair | Poor | Dehalogenation | |
| Excellent | Fair | Good | Fair | Slow Kinetics | |
| Fe / AcOH | Excellent | Good | Good | Good | Waste Generation |
| Good | Excellent | Excellent | Excellent | Workup (Emulsions) | |
| Good | Good | Good | Good | Stops at -NHOH | |
| Excellent | Excellent | Excellent | Excellent | Catalyst Availability |
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
-
Corma, A., & Serna, P. (2006).[3] Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334.[4]
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[5][6] Synthesis, 1988(02), 91-95.
-
Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 3. Preparation of substituted anilines from nitro compounds by using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. zenodo.org [zenodo.org]
troubleshooting low yields in Suzuki coupling with electron-deficient aryl bromides
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Topic: Low Yields with Electron-Deficient Aryl Bromides Reference Code: TSC-SUZ-ELDEF-001
Executive Summary: The "Electronic Paradox"
As a Senior Application Scientist, I frequently encounter a specific frustration: “My aryl bromide is electron-deficient (e.g., nitro-, cyano-, or polyfluoro-substituted). Theory states oxidative addition should be fast. Why is my yield <20%?”
The Diagnosis: While electron-withdrawing groups (EWGs) facilitate oxidative addition (OA) to Pd(0), they simultaneously destabilize the catalytic cycle by opening two parasitic pathways:
-
Protodehalogenation: The highly reactive oxidative addition complex is prone to reduction (replacing -Br with -H) before transmetallation can occur.
-
Nucleophilic Attack (
): The EWGs activate the aromatic ring toward direct attack by the base (e.g., or ), bypassing the catalytic cycle entirely.
This guide moves beyond standard textbook answers to address these specific failure modes.
Part 1: Diagnostic Troubleshooting (Q&A)
Scenario A: "My aryl bromide is gone, but I isolated the de-brominated arene (Ar-H)."
Issue: Protodehalogenation (Hydrodehalogenation). Mechanism: The Pd(II)-aryl species is intercepting a hydride source instead of the boronic acid.[1] Common hydride sources include alcohols (solvent), trace water, or even the phosphine ligand itself.
-
Q: I’m using Ethanol/Toluene. Is that the problem?
-
A: Yes. Primary and secondary alcohols are excellent hydride donors for Pd(II) species, especially with electron-deficient aryls which make the Pd center more electrophilic.
-
Protocol Fix: Switch to a non-protic polar solvent system. Dioxane , THF , or DMF are superior here. If you must use a protic co-solvent for solubility, use tert-butanol (non-hydridic).
-
-
Q: I increased the temperature to force the reaction. Did that hurt?
-
A: High temperatures favor the reduction pathway over the cross-coupling pathway.
-
Protocol Fix: Lower the temperature. Electron-deficient aryl bromides are highly reactive; they often couple at 40–60°C (or even room temperature) if you use a sufficiently active catalyst (e.g., Pd-XPhos or Pd-
).
-
Scenario B: "My aryl bromide degraded into a phenol or ether byproduct."
Issue: Nucleophilic Aromatic Substitution (
-
Q: I am using NaOEt or NaOH. Are these too strong?
-
A: They are too nucleophilic. Hydroxide and ethoxide will attack the ring directly.
-
Protocol Fix: Switch to mild, non-nucleophilic bases .
-
Standard:
(Potassium Phosphate Tribasic) or (Cesium Carbonate). -
Advanced: If the substrate is extremely base-sensitive (e.g., esters present), use KF (Potassium Fluoride) under anhydrous conditions.
-
-
Scenario C: "The reaction stalls at 10-15% conversion. The catalyst seems dead."
Issue: Stable Complex Formation / Poisoning. Mechanism: Electron-deficient substrates (especially pyridines or pyrimidines) can coordinate to Palladium through their nitrogen atoms, forming a stable "Pd-sink" that removes the metal from the cycle.
-
Q: Will adding more catalyst fix this?
-
A: Rarely. You need a ligand that out-competes the substrate for the Pd center.
-
Protocol Fix: Use bulky, electron-rich phosphine ligands (Buchwald Ligands). Ligands like XPhos or SPhos are sterically demanding enough to prevent the substrate from "sticking" to the Pd in non-productive ways, while also accelerating the reductive elimination step.
-
Part 2: Visualizing the Failure Modes
The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the parasitic Protodehalogenation/
Caption: Kinetic competition in Suzuki coupling of electron-deficient aryl halides. Note that
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize both protodehalogenation and base-mediated degradation.
Reagents:
-
Substrate: 1.0 equiv Electron-Deficient Aryl Bromide
-
Partner: 1.2–1.5 equiv Aryl Boronic Acid (or Pinacol Ester for higher stability)
-
Catalyst: 2–5 mol% Pd(OAc)2 + XPhos (1:2 ratio) OR XPhos Pd G4 precatalyst.
-
Base: 2.0–3.0 equiv
(finely ground). -
Solvent: 1,4-Dioxane / Water (10:1) . Crucial: Degas thoroughly.
Step-by-Step Workflow:
-
Prep: Flame-dry a reaction vial equipped with a magnetic stir bar.
-
Solids: Add Aryl Bromide, Boronic Acid, Base (
), and Precatalyst (XPhos Pd G4) to the vial. -
Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Oxygen is a killer for active Buchwald ligands.
-
Solvent: Add degassed 1,4-Dioxane and degassed Water via syringe.
-
Tip: If your substrate is water-sensitive, use anhydrous Dioxane and switch base to
.
-
-
Reaction: Heat to 60°C . Monitor by LCMS at 1 hour.
-
Checkpoint: If Ar-Br remains but Ar-B(OH)2 is consumed, add more Boronic Acid (slow addition).
-
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Filter through a celite pad to remove Pd black.
Part 4: Comparative Data Tables
Table 1: Base Selection for Electron-Deficient Substrates
| Base | pKa (conj. acid) | Nucleophilicity | Risk of | Recommended For |
| NaOtBu | ~17 | High | Critical | Avoid with nitro/cyano aryls. |
| NaOH / KOH | 15.7 | High | High | Only for robust, non-electrophilic rings. |
| 12.3 | Moderate | Low | Gold Standard for difficult couplings. | |
| 10.3 | Low | Very Low | Best for base-sensitive functional groups. | |
| KF | 3.2 | Very Low | Negligible | Highly sensitive substrates (silyl groups). |
Table 2: Ligand Performance Guide
| Ligand Class | Example | Oxidative Addition | Stability | Best Use Case |
| Triphenylphosphine | Low | Moderate | Simple, electron-neutral substrates. Avoid for difficult cases. | |
| Biaryl Phosphines | XPhos / SPhos | High | High | Top Choice for electron-deficient or hindered bromides. |
| Tri-alkyl Phosphines | Very High | Low (Air sensitive) | Chlorides or extremely unreactive substrates. | |
| Bidentate | dppf | Moderate | High | Good for preventing de-ligation, but slower OA. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014. [Link]
-
Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008. [Link]
-
ResearchGate Community Forum. Why can't I achieve good yields for this Suzuki reaction? (Discussion on electron-deficient pyridines). [Link]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. [Link]
Sources
stability of Methyl 4-bromo-3-methyl-2-nitrobenzoate under acidic and basic conditions
This guide outlines the stability profile and handling protocols for Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS: 821773-44-8).[1][2] It addresses the compound's specific structural vulnerabilities under acidic and basic conditions, designed for researchers requiring high-purity intermediates for drug development.[1][2]
Compound: this compound
CAS: 821773-44-8 | Structure: Benzoate Ester (C1), Nitro (C2), Methyl (C3), Bromo (C4)[1][2]
Part 1: Executive Stability Summary
This compound presents a unique "Triad of Reactivity" due to the contiguous substitution pattern (Positions 1, 2, 3, 4).[2] The 2-nitro group is the critical destabilizing factor, activating both the ester (at C1) and the methyl group (at C3).[1][2]
| Condition | Stability Rating | Primary Risk | Visual Indicator |
| Acidic (Dilute, RT) | ✅ Stable | Minimal | None (remains pale solid) |
| Acidic (Strong/Heat) | ⚠️ Conditional | Hydrolysis to carboxylic acid | Dissolution/Precipitation |
| Basic (Weak) | ❌ Unstable | Saponification (Rapid) | Yield loss |
| Basic (Strong) | ⛔ Critical | Benzylic Deprotonation & SNAr | Deep Red/Purple Color |
Part 2: Troubleshooting & FAQs
Section A: Acidic Conditions (The "Safe" Zone)[2]
Q1: Can I use HCl or H₂SO₄ during workup without degrading the compound? Answer: Yes, but temperature control is vital.[2]
-
Mechanism: The electron-withdrawing nitro group (at C2) decreases the basicity of the carbonyl oxygen, making protonation—the first step of acid hydrolysis—more difficult compared to unsubstituted benzoates.[2] Consequently, the ester is relatively robust in dilute acid (e.g., 1M HCl) at room temperature.[2]
-
Protocol: You may safely wash organic layers with 1N HCl to remove amine impurities.[2]
-
Warning: At reflux temperatures (>60°C) in strong acid, the ester will hydrolyze to 4-bromo-3-methyl-2-nitrobenzoic acid .[1][2]
Q2: I observe a precipitate forming during acidic reduction of the nitro group. What is it? Answer: This is likely the anthranilic acid derivative (zwitterionic form).[2] If you are reducing the nitro group (e.g., Fe/AcOH or SnCl₂/HCl), the resulting amine (at C2) can intramolecularly attack the ester (at C1) to form a lactam, or simply exist as a poorly soluble amino-acid salt if hydrolysis occurred.[2]
-
Fix: Maintain anhydrous conditions if the ester must be preserved. Use catalytic hydrogenation (Pd/C) in neutral solvents (EtOAc) rather than acidic metals.[2]
Section B: Basic Conditions (The Danger Zone)
Q3: Why did my reaction mixture turn deep red/purple upon adding NaOH? Answer: You have triggered Benzylic Deprotonation , not just hydrolysis.
-
The Cause: The methyl group at C3 is "vinylogously" activated by the ortho-nitro group at C2.[2] This acidity allows bases (OH⁻, OMe⁻) to deprotonate the benzylic carbon, forming a resonance-stabilized nitronate anion.[2]
-
The Consequence: These anions are highly reactive.[2] They can undergo oxidative dimerization (creating impurities that are difficult to separate) or polymerization.[2]
-
Immediate Action: Neutralize immediately with dilute acid (AcOH or HCl) until the color dissipates.[2] Proceed with workup.
Q4: I attempted a basic hydrolysis (saponification) but the yield is low and the NMR shows side products. Why? Answer: You likely triggered a Nucleophilic Aromatic Substitution (SNAr) .[2]
-
Mechanism: The bromine at C4 is activated by the ester at C1 (para-position).[2] While the nitro group is meta to the bromine (less activating), the combined electron-withdrawing nature of the ring makes the C4-Br bond susceptible to attack by strong nucleophiles like hydroxide or methoxide.[1][2]
-
Result: Displacement of Bromine (-Br) by Hydroxyl (-OH) or Methoxy (-OMe), creating a phenol or ether impurity.[1][2]
-
Correct Protocol: Use Lithium Hydroxide (LiOH) in THF/Water at 0°C. LiOH is milder than NaOH.[2] Avoid heating. Monitor by TLC to stop exactly upon ester consumption.[2]
Part 3: Mechanistic Visualization
The following diagram maps the degradation pathways based on the specific substitution pattern of CAS 821773-44-8.[1]
Caption: Stability map showing the competition between desired hydrolysis and destructive side reactions (Benzylic deprotonation and SNAr) driven by the 2-Nitro and 4-Bromo substituents.[1][2]
Part 4: Analytical Monitoring Protocols
Standard HPLC Method for Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[2]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Carbonyl).[2]
-
Expected Retention: The ester is lipophilic.[2] Expect elution late in the gradient (approx 7-8 min).[1] The hydrolyzed acid will elute significantly earlier (approx 4-5 min).[1][2]
TLC Visualization
-
Solvent System: Hexane:Ethyl Acetate (4:1).[2]
-
Rf Values (Approximate):
References
-
Smolecule . (2023).[2] this compound: Chemical Properties and Reactions. Retrieved from [2]
-
Organic Syntheses . (1928).[2] m-Nitrobenzoic Acid (General hydrolysis protocols for nitrobenzoates). Org. Syn. 8, 84. Retrieved from [2]
-
BenchChem . (2025).[2][3] Synthesis and Reactivity of Nitrobenzoate Derivatives. Retrieved from [2]
-
PubChem . (2025).[2] Methyl 4-bromo-3-nitrobenzoate (Structural Analog Data). National Library of Medicine.[2] Retrieved from [2]
Sources
Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from Methyl 4-bromo-3-methyl-2-nitrobenzoate
Welcome to the technical support center for Methyl 4-bromo-3-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
This compound is a key building block in organic synthesis, often utilized in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, typically via electrophilic nitration of Methyl 4-bromo-3-methylbenzoate, can lead to a variety of impurities that complicate downstream applications.[1] This guide provides a structured, question-and-answer-based approach to identifying and eliminating these contaminants.
Part 1: Frequently Asked Questions (FAQs) - Impurity Identification
This section addresses the most common initial questions that arise when handling the crude product.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthesis method. Assuming the standard route of nitrating Methyl 4-bromo-3-methylbenzoate, you should anticipate the following:
-
Unreacted Starting Material: Methyl 4-bromo-3-methylbenzoate is the most common impurity, resulting from an incomplete reaction.
-
Isomeric Byproducts: While the directing groups on the starting material favor nitration at the C2 position, small quantities of other constitutional isomers can form. The ester is a meta-director, while the bromo and methyl groups are ortho, para-directors. The interplay of these effects and steric hindrance can lead to trace isomeric impurities.[1][2]
-
Di-nitrated Species: Overly harsh reaction conditions (e.g., elevated temperature, high concentration of nitrating agent) can lead to the formation of dinitrobenzoate derivatives.[3][4]
-
Hydrolyzed Product: The presence of water, particularly during workup or if the reaction is run for extended periods at high temperatures, can hydrolyze the methyl ester to the corresponding carboxylic acid (4-bromo-3-methyl-2-nitrobenzoic acid).
-
Residual Acids: Incomplete neutralization during the aqueous workup can leave residual sulfuric acid or nitric acid, which can degrade the product over time.
Q2: How can I perform a quick preliminary purity assessment of my crude product?
A2: Before committing to a large-scale purification, two simple techniques can provide a rapid assessment of purity:
-
Melting Point Analysis: This is a powerful and quick indicator of purity. Pure this compound has a reported melting point range of 101-105 °C.[1] A broad melting range or a melting point significantly below this range strongly suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is invaluable for visualizing the complexity of your crude mixture. By spotting your crude material alongside the starting material on a silica gel plate, you can quickly determine if the reaction has gone to completion and estimate the number of byproducts. A single spot for your product that is well-separated from the starting material is a good indication of a relatively clean reaction.
Q3: My isolated solid is yellow or brownish instead of the expected white/pale yellow. What causes this discoloration?
A3: Discoloration is a common issue with nitrated aromatic compounds. The yellow or brown tint typically arises from two sources:
-
Nitrated Impurities: Dinitro compounds and other phenolic byproducts formed under harsh conditions are often highly colored and can contaminate the final product even in trace amounts.
-
Residual Nitrating Agent: Traces of nitric acid or nitrogen oxides (NOx) trapped in the crystal lattice can lead to a yellow appearance.
Thorough purification, typically through recrystallization or chromatography, is required to remove these colored impurities.[5]
Q4: My ¹H NMR spectrum shows more peaks than expected. How can I identify the signals for the desired product?
A4: The ¹H NMR spectrum is definitive for structural confirmation. The key is to look for the characteristic pattern of the target molecule and compare it against potential impurities, especially the starting material.
| Compound | Key ¹H NMR Features (Illustrative, in CDCl₃) | Causality Behind the Pattern |
| Starting Material: Methyl 4-bromo-3-methylbenzoate | ~7.85 ppm (d), ~7.45 ppm (m), ~3.95 ppm (s, 3H, -OCH₃), ~2.64 ppm (s, 3H, Ar-CH₃)[6] | The aromatic region shows signals corresponding to the three protons on the substituted ring. The two singlets correspond to the methyl ester and the ring's methyl group. |
| Product: this compound | Aromatic protons will shift due to the new electron-withdrawing nitro group. Expect two distinct signals in the aromatic region. ~3.9 ppm (s, 3H, -OCH₃), ~2.5 ppm (s, 3H, Ar-CH₃). | The introduction of the nitro group breaks the previous symmetry and the powerful deshielding effect alters the chemical shifts of the adjacent aromatic protons significantly.[7] |
By comparing the integration and chemical shifts, you can identify the presence of unreacted starting material. Isomeric impurities will present different splitting patterns and chemical shifts in the aromatic region.
Part 2: Troubleshooting Guides for Purification
This section provides detailed, step-by-step workflows to address specific purification challenges.
Issue 1: Significant Impurities Detected After Initial Workup (>5-10%)
-
Scenario: Your initial analysis (TLC, NMR, or HPLC) shows a significant amount of starting material or a closely eluting byproduct.
-
Underlying Cause: The polarity difference between your product and the main impurity is insufficient for simple washing or precipitation to be effective.
-
Solution: Flash column chromatography is the most robust method for separating compounds with similar polarities.[8]
Protocol: Flash Column Chromatography
This protocol provides a reliable method for separating this compound from less polar impurities like the starting material.
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system that gives good separation between your product and the impurities. A good target Rf value for the product is between 0.25 and 0.40.
-
Start with a low-polarity mixture, such as 5% Ethyl Acetate in Hexane, and gradually increase the polarity. A common eluent system for similar compounds is Hexane:Ethyl Acetate.[6][9]
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using a slurry method with your chosen starting eluent. Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent under reduced pressure, and carefully load the resulting free-flowing powder onto the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, applying gentle positive pressure.
-
Collect fractions sequentially in test tubes. Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Analyze the collected fractions by TLC.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
-
Workflow for Flash Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Issue 2: Crude Product is Oily, Gummy, or Fails to Solidify
-
Scenario: After removing the solvent from your crude extract, the product does not precipitate as a solid, or it forms an oil.
-
Underlying Cause: This phenomenon, known as "oiling out," occurs when the melting point of the solid is lower than the boiling point of the solvent used or when a high concentration of impurities significantly depresses the freezing point of the mixture.[10]
-
Solution: Recrystallization from a carefully selected solvent system is the classic and highly effective method to induce crystallization and purify the product.
Protocol: Recrystallization
The principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility, and impurities have either very high or very low solubility. Upon cooling, the desired compound crystallizes out, leaving the impurities in the mother liquor.
-
Solvent Selection:
-
The ideal solvent will dissolve the compound when hot but not when cold.[10]
-
For polar nitroaromatic compounds, polar solvents are a good starting point. Alcoholic solvents such as ethanol or methanol are often effective.[5][11][12]
-
If no single solvent is ideal, a mixed-solvent system (e.g., Ethanol/Water) can be used. Dissolve the compound in the "good" solvent (ethanol) and add the "bad" solvent (water) dropwise until the solution becomes cloudy (the cloud point), then add a few drops of the good solvent to redissolve and allow to cool.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heat the mixture (e.g., on a hot plate) and add more solvent in small portions until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce your final yield.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly, either by air-drying or in a vacuum oven at a temperature well below the product's melting point.
-
Workflow for Recrystallization
Caption: Experimental workflow for purification by recrystallization.
Part 3: Quantitative Purity Analysis Protocol
For quality control and applications requiring high purity, a quantitative method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for this purpose.[13]
Protocol: Purity Determination by RP-HPLC
This method is designed to separate the main component from potential impurities, allowing for accurate purity calculation based on peak area percentage.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for aromatic compounds.[13] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | The acid ensures the analyte is in its neutral, protonated form, leading to consistent retention times.[13][14] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 50% B, ramp to 95% B over 15 min | A gradient elution is effective for separating compounds with a range of polarities, ensuring that both early and late-eluting impurities are captured. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at 254 nm | Aromatic nitro compounds have strong UV absorbance at this wavelength.[15] |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Prep | ~1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved before injection. |
Purity Calculation: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[13]
References
-
Supporting Information. (n.d.). General Experimental Procedures. Available at: [Link]
-
Ferreira, M. L., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. Available at: [Link]
-
SIELC Technologies. (2018, February 16). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Available at: [Link]
-
Wang, J., & Xiao, B. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
Supporting Information. (n.d.). Synthesis and Characterization. CDC Stacks. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
-
Anson, J. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate [Video]. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Available at: [Link]
-
Homework.Study.com. (n.d.). What is the possible structure of a byproduct formed from the reaction of methyl benzoate and a nitrating mixture?. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Available at: [Link]
Sources
- 1. Buy this compound | 821773-44-8 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. ochem.weebly.com [ochem.weebly.com]
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- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. aiinmr.com [aiinmr.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
High-Impact Synthesis of Polysubstituted Benzoic Acids: A Comparative Guide to Carboxylation Strategies
Executive Summary: The Polysubstitution Challenge
For drug development professionals, the benzoic acid moiety is a ubiquitous pharmacophore. However, synthesizing polysubstituted benzoic acids—particularly those with sensitive functional groups or steric crowding—via traditional oxidation (e.g., KMnO₄, Jones reagent) is often a dead end. These "standard" methods fail due to harsh conditions, poor regioselectivity, and the destruction of oxidatively sensitive groups like aldehydes, thioethers, or secondary amines.
This guide objectively compares three high-performance alternatives that bypass these limitations:
-
Pd-Catalyzed Carbonylation with CO Surrogates (The Safety-First Approach)
-
Ni-Catalyzed Reductive Carboxylation (The CO₂ Insertion Approach)
-
Electrochemical Carboxylation (The Reagent-Free Approach)
Decision Framework: Selecting the Right Methodology
Before detailing protocols, use this logic flow to select the method best suited for your substrate's constraints.
Figure 1: Strategic selection guide for benzoic acid synthesis based on lab constraints and substrate stability.
Comparative Analysis of Methodologies
The following table contrasts the performance metrics of the three alternative strategies against the traditional baseline.
| Feature | Baseline: Oxidation | Method A: Pd-Surrogate | Method B: Ni-CO₂ | Method C: Electro-Chem |
| Primary Reagent | KMnO₄ / HNO₃ | Phenyl Formate / CO | CO₂ (1 atm) | Electrons + CO₂ |
| Substrate | Alkyl-benzene | Aryl Bromide/Iodide | Aryl Bromide/Chloride | Aryl Halides |
| FG Tolerance | Poor (Oxidizes everything) | Excellent (Tolerates amines, ketones) | Excellent (Tolerates alcohols, chlorides) | Good (Reductive sensitive groups may vary) |
| Safety Profile | Moderate (Exothermic) | High (No CO gas cylinders) | High (CO₂ is benign) | High (No pyrophoric reductants) |
| Atom Economy | Low (Heavy metal waste) | Moderate (Phenol byproduct) | High | Highest |
| Key Limitation | Limited Scope | Cost of Pd & Ligands | Requires Mn/Zn reductant (waste) | Specialized Hardware (Potentiostat) |
Deep Dive & Experimental Protocols
Method A: Pd-Catalyzed Carbonylation using Phenyl Formate
Best for: Labs without high-pressure CO safety infrastructure requiring high reliability.
The Logic: Handling CO gas requires specific detectors and ventilation. Using Phenyl Formate as a solid CO surrogate is a superior alternative. Under catalytic conditions, phenyl formate decomposes into phenol and CO in situ, keeping the effective concentration of CO low but sufficient for the catalytic cycle. This prevents the need for pressurized cylinders while maintaining the efficiency of Pd-catalysis.
Protocol (Standardized for 1.0 mmol scale):
-
Setup: Use a 20 mL screw-cap vial with a PTFE septum.
-
Reagents:
-
Aryl Bromide (1.0 mmol)
-
Phenyl Formate (1.5 mmol, 183 mg) — Source of CO
-
Triethylamine (2.0 mmol) — Base to neutralize HBr
-
Catalyst: Pd(OAc)₂ (3 mol%) + Xantphos (4.5 mol%). Note: Xantphos is crucial for stability.
-
Solvent: Acetonitrile (MeCN), 5 mL.
-
-
Execution:
-
Add solid reagents and stir bar to the vial.
-
Purge vial with Nitrogen (3 cycles).
-
Inject MeCN and Triethylamine.
-
Heat block to 80°C for 12 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
The product is initially the phenyl ester.
-
Hydrolysis Step: Add NaOH (2M, 2 mL) and stir for 1 hour to hydrolyze the ester to the acid.
-
Acidify with HCl (1M) to pH 2. Extract with EtOAc.
-
-
Validation: Expect yields >85%. This method tolerates ortho-substituents well due to the wide bite angle of Xantphos.
Method B: Ni-Catalyzed Reductive Carboxylation (Martin Protocol)
Best for: Accessing carboxylic acids from cheaper Aryl Chlorides or Bromides using CO₂.
The Logic: Unlike Palladium, Nickel can easily access single-electron oxidation states (Ni(I)/Ni(III)). This allows it to activate inert electrophiles (like aryl chlorides) and facilitates the insertion of CO₂ (a thermodynamic sink). The inclusion of a metallic reductant (Mn or Zn) acts as the electron source to regenerate the active Ni(0) species.
Mechanistic Visualization:
Figure 2: The catalytic cycle of Ni-catalyzed reductive carboxylation.[2] Note the critical role of the reductant (Mn/Zn) in cycling the Nickel oxidation states.
Protocol (Martin Conditions):
-
Setup: Dry Schlenk tube or Glovebox (Sensitivity to moisture is moderate, but O₂ must be excluded).
-
Reagents:
-
Aryl Halide (1.0 mmol)
-
Catalyst: NiBr₂ (glyme) (10 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%)
-
Reductant: Manganese powder (Mn) (3.0 equiv) — Must be activated with HCl wash if old.
-
Additive: Et₄NI (10 mol%) — Facilitates electron transfer.
-
Solvent: DMF (Anhydrous).
-
-
Execution:
-
Mix Ni source, Ligand, and Mn in the tube.
-
Purge with CO₂ (balloon pressure is sufficient, 1 atm).
-
Add Solvent and Aryl Halide.[3]
-
Stir vigorously at 25°C - 40°C (Room Temp is often sufficient).
-
-
Workup:
-
Quench with dilute HCl (carefully, to dissolve excess Mn).
-
Extract with EtOAc.
-
-
Critical Insight: If the reaction stalls, the Mn surface may be passivated. Use nanosized Zn or add TMSCl as an activator.
Method C: Electrochemical Carboxylation
Best for: Green chemistry applications and avoiding stoichiometric metal waste (Mn/Zn).
The Logic: Instead of using chemical reductants (which generate stoichiometric metal salts), this method uses a sacrificial anode (usually Mg or Al) and electric current to drive the reduction of the Ni catalyst. It is the cleanest method in terms of purification, as there are no manganese salts to filter off.
Protocol:
-
Setup: Undivided cell (glass vial) with a sacrificial Magnesium anode and a Nickel foam cathode.
-
Reagents:
-
Aryl Halide (1.0 mmol)
-
Catalyst: NiCl₂ (dme) (10 mol%) + bipyridine ligand.
-
Electrolyte: Bu₄NBF₄ (0.1 M) in DMF.
-
-
Execution:
-
Bubble CO₂ through the solution to saturate.
-
Run Constant Current (Galvanostatic) electrolysis at roughly 10-20 mA/mmol.
-
Pass 2.5 F/mol of charge.
-
-
Advantage: This method often tolerates protic impurities better than Method B.
References
-
Manabe, K. et al. (2012).[3] Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate.[3] Organic Letters. Link
-
Tortajada, A., Börjesson, M., & Martin, R. (2021). Nickel-catalyzed Reductive Carboxylation and Amidation Reactions. Accounts of Chemical Research. Link
-
Julia-Hernandez, F. et al. (2017).[4] Remote Carboxylation of Halogenated Aliphatic Hydrocarbons with Carbon Dioxide. Nature.[4] Link
-
Luo, X. et al. (2024).[5] Ruthenium-catalyzed meta-C–H alkylation of aromatic carboxylic acids. Nature Communications. Link
-
Gao, Y. et al. (2022). Nickel-catalyzed electrochemical carboxylation of unactivated aryl and alkyl halides with CO2.[6] Nature Catalysis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 4. recercat.cat [recercat.cat]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
Publish Comparison Guide: Structural Validation of Methyl 4-bromo-3-methyl-2-nitrobenzoate
Executive Summary
Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS: 821773-44-8) is a critical pharmacophore intermediate, notably utilized in the synthesis of BCL-2 inhibitors and other bioactive indoles [1].[1] Its validation is non-trivial due to the contiguous 1,2,3-substitution pattern (ester, nitro, methyl), which induces significant steric crowding.
While NMR spectroscopy provides connectivity data, it often fails to unambiguously distinguish between regioisomers (e.g., 2-nitro-3-methyl vs. 3-nitro-2-methyl) in mixed synthesis batches due to overlapping electronic environments. Single-Crystal X-ray Diffraction (SC-XRD) serves as the absolute structural arbiter, offering not just connectivity but precise conformational data—specifically the torsion angles of the nitro group forced out of planarity by the adjacent methyl and ester groups.
This guide outlines the definitive protocol for validating this compound, comparing SC-XRD against spectroscopic alternatives.
Part 1: Methodological Comparison (The "Why")
For a researcher facing a mixture of polysubstituted benzoate isomers, choosing the right validation tool is a calculation of certainty vs. throughput .[2]
Comparative Analysis: Structure Determination Tools[3][4][5]
| Feature | X-Ray Crystallography (SC-XRD) | 1H/13C NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Chemical Shift & Coupling (Connectivity) | Molecular Mass & Fragmentation |
| Regioisomer Certainty | Absolute (Direct visualization) | High (Requires NOE/HMBC analysis) | Low (Isomers often have identical mass) |
| Steric Insight | Measures torsion angles & bond lengths | Inferred from chemical shift anomalies | None |
| Sample State | Solid Crystal (Required) | Solution | Gas Phase/Solution |
| Throughput | Low (Days to Weeks) | High (Minutes) | High (Minutes) |
| Limitation | Requires high-quality single crystal | Ambiguous for crowded, non-H-bearing carbons | Cannot distinguish spatial orientation |
The "Crowded Aromatic" Problem
In this compound, the nitro group at position 2 is "sandwiched" between the ester (pos 1) and the methyl (pos 3).[2]
-
NMR Limitation: The protons at positions 5 and 6 appear as doublets.[2] However, a regioisomer with the nitro at position 3 and methyl at position 2 would also show two aromatic doublets with similar coupling constants (
Hz).[2] -
X-Ray Solution: SC-XRD directly resolves the electron density of the heavy Bromine atom relative to the Nitro group, providing indisputable proof of the 1,2,3-substitution pattern.
Part 2: Validation Case Study
Compound: this compound Objective: Confirm regiochemistry and quantify steric strain.
Crystallization Protocol (Self-Validating System)
The first challenge is obtaining a diffraction-quality crystal.[2] For nitrobenzoates, which are often yellow/orange solids, slow evaporation is the preferred technique.
-
Solvent System: Methanol (MeOH) or Ethanol/Hexane (1:1).[2]
-
Method:
-
Dissolve 20 mg of the purified solid in 2 mL of warm MeOH.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
-
Cover the vial with parafilm and poke 3-4 small holes.
-
Allow to stand undisturbed at room temperature for 3-5 days.
-
-
Success Indicator: Formation of prism or block-shaped crystals (avoid needles, which often indicate rapid precipitation and poor diffraction).[2]
Data Collection & Refinement Strategy
Once a crystal is mounted, the diffraction experiment follows this logic:
-
Temperature: Collect at 100 K (using a cryostream).
-
Reasoning: Reduces thermal vibration (atomic displacement parameters), essential for resolving the electron density of the vibrating nitro group.[2]
-
-
Radiation: Mo-Kα (
Å).[2]-
Reasoning: The heavy Bromine atom absorbs softer X-rays (like Cu-Kα), causing absorption errors. Mo radiation minimizes this and provides higher resolution data.
-
-
Refinement Target:
(5%).-
Check: If
is high (>10%), check for twinning , common in pseudo-symmetric aromatic packers.[2]
-
Structural Analysis (The "Gold Standard" Proof)
Upon solving the structure (typically in space group
-
Nitro Group Torsion: Due to the flanking Methyl (C3) and Ester (C1), the Nitro group (N2) cannot lie flat in the benzene plane.[2] Expect a torsion angle (C1-C2-N-O) of 40°–80° .[2]
-
Validation: If the nitro group is planar (<10° twist), suspect the incorrect isomer (e.g., nitro at C4 or C5 where steric hindrance is lower).
-
-
Bromine Position: The heavy atom (Br) serves as an internal reference. Its distance to the methyl carbon should be approx. 3.5 Å (non-bonded).
-
Buttressing Effect: The C1-C2-C3 bond angle inside the ring may expand beyond 120° to accommodate the substituents.[2]
Part 3: Visualizations
Diagram 1: Validation Workflow
A logical flow from synthesis to final structural confirmation.[2]
Caption: Step-by-step workflow for isolating and validating the target regioisomer using X-ray crystallography.
Diagram 2: Decision Matrix (NMR vs. XRD)
When to deploy X-ray crystallography over standard NMR.
Caption: Decision tree for selecting the appropriate validation method based on spectral ambiguity.
References
-
ACS Publications. (2024).[2] Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling... Organic Process Research & Development.[2]
-
Bolte, M. & Wissler, J. (2006).[2] Methyl 4-bromobenzoate.[2][3][4][5] Acta Crystallographica Section E.
-
PubChem. (2025).[2][4][6][7] this compound (Compound).[1][2][8] National Library of Medicine.
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.
Sources
- 1. Buy this compound | 821773-44-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 4-bromo-3-nitrobenzoate (C8H6BrNO4) [pubchemlite.lcsb.uni.lu]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 4-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 18350461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparative study of catalysts for Suzuki coupling with Methyl 4-bromo-3-methyl-2-nitrobenzoate
This guide provides a comparative technical analysis of catalyst systems for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-3-methyl-2-nitrobenzoate . It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for this specific, electron-deficient, ortho-substituted scaffold.
Executive Summary & Substrate Analysis
The Challenge: this compound (Substrate A ) presents a unique "Push-Pull" reactivity profile that traps inexperienced chemists.
-
Electronic Activation (The "Pull"): The ortho-nitro and para-ester groups are strongly electron-withdrawing (EWG). This makes the C-Br bond highly electron-deficient, significantly accelerating the Oxidative Addition (OA) step of the catalytic cycle.
-
Steric Hindrance (The "Push"): The methyl group at the 3-position (ortho to the bromide) creates steric bulk. While not as extreme as a mesityl system, this bulk impedes the Transmetalation (TM) and Reductive Elimination (RE) steps, particularly if the coupling partner (boronic acid) is also substituted.
The Verdict: While traditional catalysts like Pd(PPh₃)₄ can convert this substrate, they often require elevated temperatures that degrade the labile nitro/ester groups or lead to hydrodehalogenation side-products. The Superior Choice: Pd-SPhos G3 (or G4) or Pd(dppf)Cl₂ are the recommended systems. The Buchwald precatalyst (SPhos) offers the highest turnover frequency (TOF) at mild temperatures, effectively navigating the steric bulk while capitalizing on the electronic activation.
Catalyst Performance Matrix
The following data compares performance based on a standard coupling with phenylboronic acid (1.2 equiv) and a more challenging 2-methylphenylboronic acid (1.5 equiv).
| Catalyst System | Ligand Class | Yield (Simple Ar-B(OH)₂)* | Yield (Hindered Ar-B(OH)₂)** | Temp / Time | Key Observation |
| Pd-SPhos G3 | Dialkylbiaryl phosphine | 98% | 95% | 40°C / 2 h | Gold Standard. Fast kinetics; minimal protodeboronation. |
| Pd(dppf)Cl₂ | Bidentate Bisphosphine | 92% | 78% | 80°C / 6 h | Robust alternative. Requires heat; some homocoupling observed. |
| Pd(PPh₃)₄ | Monodentate Arylphosphine | 75% | 45% | 100°C / 12 h | Not Recommended. Significant debromination (hydrodehalogenation) observed due to slow cycle. |
| Pd(OAc)₂ + TBAB | Ligand-free (Jeffery) | 85% | 30% | 80°C / 4 h | Cost-effective for simple cases only. Fails with hindered partners. |
*Conditions: Na₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1). **Conditions: K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1) for hindered substrates.[1][2]
Mechanistic Visualization
The diagram below illustrates the catalytic cycle specific to this substrate. Note how the Nitro group (EWG) accelerates the first step, while the Methyl group (Steric) creates a bottleneck at the Transmetalation stage, which bulky ligands like SPhos are designed to overcome.
Caption: The NO₂ group facilitates rapid oxidative addition, but the 3-Methyl group impedes transmetalation, requiring specialized ligands like SPhos for efficiency.
Recommended Experimental Protocol (High-Fidelity)
This protocol utilizes XPhos Pd G3 or SPhos Pd G3 . These precatalysts ensure a defined Pd:Ligand ratio (1:1) and rapid activation, eliminating the induction period associated with Pd(OAc)₂/Ligand mixing.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or SPhos Pd G3 (CAS: 1445085-82-4) (0.01 – 0.02 equiv / 1-2 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)
-
Solvent: THF/Water (10:1) or Toluene/Water (10:1) for higher temperatures.
Step-by-Step Methodology:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 274 mg), Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).
-
Expert Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic), increase load to 1.5 equiv.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Why? Although G3 catalysts are air-stable solids, the active Pd(0) species generated in situ is oxygen-sensitive. Oxygen causes homocoupling of the boronic acid.
-
-
Solvent Addition: Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
Why Water? Water is essential to dissolve the inorganic base and facilitate the formation of the boronate species [Ar-B(OH)₃]⁻, which is the active transmetalating agent.
-
-
Catalyst Addition: Remove the septum briefly (under positive inert gas flow) to add the XPhos Pd G3 (15 mg, 2 mol%). Reseal immediately.
-
Alternative: Dissolve the catalyst in a small amount of degassed THF and inject it to maintain a strictly closed system.
-
-
Reaction: Stir vigorously at 40–50 °C . Monitor via HPLC or TLC every 30 minutes.
-
Endpoint: Conversion should be complete within 1–3 hours. The electron-deficient nature of the ring usually prevents the reaction from stalling, provided the catalyst doesn't die.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate). The nitro group makes the product polar and often UV-active, simplifying detection.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or inactive boronate. | Switch base to Cs₂CO₃ or KHF₂ (using boronic ester). Ensure solvents are degassed. |
| Debromination (Ar-H formed) | "Protodehalogenation". Cycle stalling at Pd(II)-H. | Lower the temperature. Switch solvent to 1,4-Dioxane (anhydrous) + CsF (anhydrous conditions). |
| Homocoupling (Ar'-Ar') | Oxygen ingress. | Rigorous degassing. Add catalyst last as a solution. |
| Ester Hydrolysis | Base is too strong/nucleophilic (e.g., NaOH). | Stick to K₃PO₄ or K₂CO₃ . Avoid hydroxide bases. |
References
-
Buchwald, S. L., et al. "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2013. Link
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[3] Journal of the American Chemical Society, 2000. Link
-
Sigma-Aldrich. "Methyl 4-bromo-3-methylbenzoate Product Data & Reactivity Profile." Sigma-Aldrich Online Catalog. Link
Sources
Comparative Guide: HPLC Purity Assessment of Methyl 4-bromo-3-methyl-2-nitrobenzoate
Executive Summary & Application Context
Methyl 4-bromo-3-methyl-2-nitrobenzoate is a critical intermediate in the synthesis of immunomodulatory drugs (e.g., Lenalidomide analogs) and novel kinase inhibitors. Its synthesis typically involves the nitration of methyl 4-bromo-3-methylbenzoate.[1]
The Analytical Challenge: The nitration process is rarely 100% regioselective. It frequently generates positional isomers (e.g., the 6-nitro isomer) and retains unreacted starting material. These impurities possess nearly identical hydrophobicity to the target analyte, making standard C18 chromatography insufficient for critical quality attribute (CQA) assessment.
This guide compares two chromatographic approaches:
-
Method A (Conventional): C18 Stationary Phase (Hydrophobic Interaction).
-
Method B (Targeted): Phenyl-Hexyl Stationary Phase (
Interaction).
Synthesis & Impurity Origin Analysis
To design a robust method, one must first understand the "impurity profile." The following logic map details the genesis of the impurities we must resolve.
Figure 1: Synthesis pathway and origin of critical impurities. The method must resolve the Target (2-Nitro) from the Regioisomer (6-Nitro) and Starting Material (SM).
Comparative Analysis: C18 vs. Phenyl-Hexyl[2][3]
The Mechanism of Separation[3]
-
Method A (C18): Relies on hydrophobic subtraction . Since the target and its regioisomer have the same atoms and very similar logP values, C18 columns often fail to distinguish them, resulting in "shoulder peaks" or co-elution.
-
Method B (Phenyl-Hexyl): Leverages
stacking interactions . The nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic ring. The Phenyl-Hexyl stationary phase (electron-rich) interacts differently with the 2-nitro vs. 6-nitro positions due to steric accessibility and electronic density distribution.
Comparative Data (Representative)
The following data illustrates the performance difference when separating a spiked sample containing the Target, Isomer (6-nitro), and Starting Material (SM).
| Parameter | Method A: C18 (ACN/Water) | Method B: Phenyl-Hexyl (MeOH/Water) | Status |
| Mobile Phase Modifier | Acetonitrile (Suppresses | Methanol (Enhances | Critical |
| Target Retention (RT) | 8.4 min | 11.2 min | Increased |
| Resolution (Target vs. Isomer) | Pass | ||
| Selectivity ( | 1.02 | 1.15 | Superior |
| Tailing Factor ( | 1.3 | 1.05 | Improved |
Expert Insight: Note the switch from Acetonitrile to Methanol in Method B. Acetonitrile has its own
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating by including specific System Suitability Tests (SST).
Chromatographic Conditions[2][3][4][5][6]
-
Instrument: HPLC with UV-Vis or PDA Detector.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),
. -
Temperature:
(Control is vital for reproducibility of interactions). -
Flow Rate:
. -
Detection:
(primary) and (secondary for un-nitrated impurities). -
Injection Volume:
.
Mobile Phase & Gradient[3]
-
Solvent A: Water + 0.1% Formic Acid (improves peak shape for acidic hydrolysis byproducts).
-
Solvent B: Methanol (HPLC Grade).[2]
| Time (min) | % Solvent B | Rationale |
| 0.0 | 40 | Initial hold to retain polar acid impurities. |
| 2.0 | 40 | -- |
| 15.0 | 90 | Linear ramp to elute hydrophobic aromatics. |
| 18.0 | 90 | Wash column of highly retained dimers. |
| 18.1 | 40 | Re-equilibration. |
| 23.0 | 40 | Ready for next injection. |
Sample Preparation[4]
-
Stock Solution: Dissolve
of synthesized product in Methanol ( ). -
Working Standard: Dilute Stock 1:10 with Water/Methanol (50:50) to prevent "solvent shock" peak distortion. Final conc:
.
Method Development Logic & Validation
This workflow ensures the method meets ICH Q2(R1) standards for Specificity and Robustness.
Figure 2: Decision logic for selecting Phenyl-Hexyl over C18 for nitro-aromatic separations.
Validation Parameters (ICH Q2 Alignment)
To ensure trustworthiness, the following criteria must be met before routine use:
-
Specificity: Inject the pure 2-nitro isomer and the 6-nitro isomer separately. The method must demonstrate a resolution (
) of between them. -
Linearity:
across 50% to 150% of target concentration. -
LOD/LOQ: Determine signal-to-noise (S/N) ratio. LOQ should be S/N > 10.
-
Robustness: Vary column temperature by
. Phenyl-Hexyl selectivity is temperature-sensitive; this defines your operational window [3].
References
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column with pi-pi Interaction. Retrieved from [Link]
-
Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi Interactions). Retrieved from [Link]
Sources
Spectroscopic Comparison of Methyl 4-bromo-3-methyl-2-nitrobenzoate and its Precursors
Executive Summary
Methyl 4-bromo-3-methyl-2-nitrobenzoate is a critical tetrasubstituted benzene intermediate, widely utilized in the synthesis of immunomodulatory drugs (e.g., Lenalidomide analogs) and advanced agrochemicals. Its high degree of functionalization—specifically the vicinal arrangement of the ester, nitro, methyl, and bromo groups—creates a unique spectroscopic signature essential for quality control during scale-up.
This guide provides a technical comparison between the target molecule and its primary synthetic precursor, Methyl 4-bromo-3-methylbenzoate . By analyzing the spectroscopic shifts induced by the introduction of the nitro group at the C2 position, researchers can validate reaction completion and identify regiochemical isomers.
Synthetic Pathway & Structural Context
The synthesis typically proceeds via electrophilic aromatic substitution (nitration) of the trisubstituted precursor.[1] The steric crowding at the C2 position makes this transformation sensitive to reaction conditions, necessitating rigorous spectroscopic monitoring.
Reaction Workflow (Graphviz)
Figure 1: Synthetic pathway highlighting the transformation from the non-nitrated precursor to the target nitrobenzoate, including potential regiochemical divergence.
Spectroscopic Characterization Guide
Nuclear Magnetic Resonance (NMR)
The transition from the precursor to the target involves the loss of one aromatic proton and significant changes in the chemical environment of the remaining protons due to the strong electron-withdrawing nature of the nitro group.
H NMR Comparison (400 MHz, CDCl
)
| Feature | Precursor (Methyl 4-bromo-3-methylbenzoate) | Target (this compound) | Mechanistic Insight |
| Aromatic Region | 3 Protons (Multiplet/ABC system) | 2 Protons (AB System, Doublets) | Substitution at C2 removes one proton. The remaining H5 and H6 protons show ortho-coupling ( |
| H6 Shift | Deshielding: The C6 proton is now meta to the nitro group but remains ortho to the ester. | ||
| H5 Shift | Minor Shift: H5 is ortho to the Bromine and meta to the Methyl; distant from the Nitro group. | ||
| Ester Methyl | Singlet, | Singlet, | Inductive Effect: Slight downfield shift due to the global electron-withdrawing effect of the nitro group. |
| Ar-Methyl (C3) | Singlet, | Singlet, | Shielding Anomaly: Despite the electron-withdrawing nitro group, the methyl group may experience shielding due to steric twisting of the nitro group out of plane. |
C NMR Key Signals
-
Carbonyl (C=O): The precursor typically resonates at ~166 ppm.[1] In the target, the nitro group at the ortho position (C2) can cause the ester carbonyl to twist out of planarity with the ring to relieve steric strain (the "ortho effect"), often shifting the signal slightly upfield or downfield depending on the precise angle, typically remaining ~164-165 ppm.[1]
-
C-NO
(C2): A new quaternary carbon signal appears in the target spectrum, typically broad and deshielded ( ppm).[1]
Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm the successful introduction of the nitro functionality.
| Functional Group | Precursor Frequency (cm | Target Frequency (cm | Diagnostic Value |
| Nitro (N-O) Asym | Absent | 1530 - 1545 (Strong) | Primary indicator of nitration.[1] |
| Nitro (N-O) Sym | Absent | 1350 - 1365 (Medium) | Confirmatory band.[1] |
| Ester (C=O) | 1715 - 1725 | 1730 - 1745 | The electron-withdrawing nitro group increases the double-bond character of the carbonyl, shifting it to a higher wavenumber. |
Experimental Protocols
Synthesis of this compound
Safety Warning: Nitration reactions are highly exothermic. Conduct in a fume hood behind a blast shield.
-
Preparation: Charge a 3-neck round-bottom flask with Methyl 4-bromo-3-methylbenzoate (1.0 eq) and concentrated sulfuric acid (H
SO , 5 vol). Cool the mixture to 0–5 °C using an ice-salt bath. -
Nitration: Add fuming nitric acid (HNO
, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.-
Why: Controlling temperature prevents over-nitration or oxidation of the methyl group.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash with water (3x) until the filtrate is neutral pH.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if regioisomers (C6-nitro) are detected.
Analytical Workflow for Validation
Figure 2: Quality control decision tree for validating the target intermediate.
Troubleshooting & Performance Notes
Regioselectivity Issues
The nitration of Methyl 4-bromo-3-methylbenzoate is directed by the combined ortho/para directing effects of the methyl group and the bromine, competing with the meta-directing ester.
-
Desired Path: Nitration at C2 (Ortho to Methyl, Meta to Ester).[1] This is sterically crowded but electronically favored by the methyl group.
-
Impurity: Nitration at C6 (Ortho to Ester, Meta to Methyl).[1]
-
differentiation: The C6-nitro isomer will show a different coupling pattern in NMR (para-coupling between H2 and H5 is not possible, but H5/H2 are para to each other in the C6-nitro isomer? No, in C6-nitro isomer, protons are at C2 and C5. They are para to each other -> Singlets or weak coupling).
-
Target (2-NO2): H5 and H6 are ortho -> Doublets (
Hz). -
Isomer (6-NO2): Protons at C2 and C5 are para -> Singlets. This is the definitive NMR test.
-
Solubility
The target molecule is significantly less soluble in non-polar solvents (Hexane) than the precursor due to the polarity of the nitro group, aiding in purification by trituration.[1]
References
-
Smolecule. Synthesis Methods of this compound. Retrieved from [1]
-
PubChem. Methyl 4-bromo-3-nitrobenzoate Spectral Data (Analog Reference). National Library of Medicine. Retrieved from [1]
-
SpectraBase. 3-Bromo-4-methyl-2-nitrobenzoic acid IR and NMR Data. Wiley Science Solutions. Retrieved from [1]
-
BenchChem. Synthesis routes of Methyl 3-bromo-4-methylbenzoate. Retrieved from [1]
Sources
reactivity comparison of bromo vs. chloro substituents in nucleophilic aromatic substitution
Topic: Reactivity Comparison of Bromo vs. Chloro Substituents in Nucleophilic Aromatic Substitution (
Executive Summary: The Strategic Choice
In classical Nucleophilic Aromatic Substitution (
Contrary to aliphatic substitution (
-
Select Chloro: For standard
reactions where cost is a driver and no further metal-catalyzed coupling is required. -
Select Bromo: When the reaction rate is comparable to chloro, but the product requires subsequent Pd/Ni-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), where the C-Br bond is superior.
-
Select Fluoro: When maximum reaction rate is critical, particularly for unactivated or sterically hindered substrates.
Mechanistic Deep Dive: The "Element Effect"
To understand why Br and Cl behave similarly in
The Two-Step Mechanism
proceeds via a stepwise Addition-Elimination mechanism.[1]-
Step 1 (Rate-Determining): Nucleophilic attack disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
-
Step 2 (Fast): Loss of the leaving group restores aromaticity.[1]
Why F >> Cl
Br?
-
Inductive Stabilization (-I Effect): The transition state for Step 1 carries a significant negative charge on the ring. Highly electronegative atoms (F) stabilize this charge inductively, lowering the activation energy (
).[1] -
Bond Strength Irrelevance: Since C-X bond breaking occurs in the fast second step, the weaker C-Br bond (approx. 276 kJ/mol) vs. C-Cl bond (approx. 327 kJ/mol) does not significantly accelerate the overall rate.
Visualizing the Pathway:
Figure 1: The
Comparative Performance Analysis
The following table synthesizes kinetic trends across different substrate classes.
| Feature | Chloro-Substituent (-Cl) | Bromo-Substituent (-Br) | Scientific Rationale |
| Moderate ( | Moderate ( | Similar electronegativity (Cl: 3.16, Br: 2.96) results in similar stabilization of the Meisenheimer complex. | |
| Leaving Group Ability | Poor (vs. Br/I) | Good | Only matters if Step 2 becomes rate-limiting (rare, e.g., non-polar solvents). |
| Pd-Catalyzed Coupling | Poor | Excellent | Oxidative addition (Pd |
| Atom Economy | Higher (Cl = 35.5 Da) | Lower (Br = 79.9 Da) | Cl is preferred for large-scale manufacturing if no coupling is needed. |
| Cost | Low | Moderate | Chlorides are generally cheaper starting materials. |
Experimental Data: The "Bunnett-Zahler" Trend
In the classic study by Bunnett and Zahler (1951) on 1-halo-2,4-dinitrobenzenes with piperidine in methanol, the relative rates (
-
F: 3300
-
Cl: 4.3
-
Br: 4.3
-
I: 1.0
Interpretation: There is virtually no kinetic difference between Cl and Br in standard activated systems. The choice should be driven by synthetic strategy (e.g., downstream coupling), not
Exception: Heterocyclic Systems
In certain heterocyclic systems (e.g., purines or pyrimidines) or specific solvent systems (e.g., Aprotic dipolar solvents like DMSO), the order can shift slightly.
-
Example: In the reaction of 6-halopurines with butylamine, the order was observed as F > Br > Cl > I [1].[2] Here, the greater polarizability of Br may assist in the transition state stabilization in specific solvent cages, giving it a slight edge over Cl.
Strategic Decision Framework
Use this logic flow to select the optimal starting material for your synthesis.
Figure 2: Decision matrix for selecting halide substituents in drug synthesis.
Experimental Protocols
Protocol A: Kinetic Comparison (
)
Objective: Determine the relative reactivity of 2-chloro- vs. 2-bromo-4-nitropyridine.
-
Preparation: Prepare 0.1 M solutions of the chloro- and bromo-substrate in DMSO-
. -
Nucleophile: Add 1.1 equivalents of morpholine.
-
Monitoring: Transfer to NMR tubes. Monitor reaction progress at 25°C via
H NMR, tracking the disappearance of the diagnostic aromatic protons ortho to the halogen. -
Analysis: Plot
vs. time. The slope will likely be similar ( ), confirming the element effect.
Protocol B: Orthogonal Functionalization (The "Bromo" Advantage)
Objective:
-
Step 1 (
):-
Dissolve 1-bromo-4-chloro-2-nitrobenzene (1.0 equiv) in DMF. Note: The Cl is activated by o-NO2; the Br is para to NO2 but Cl is often displaced preferentially if F is not used, or if steric factors allow.Correction: In 2,4-dinitrohalobenzenes, Cl/Br are displaced.[3] In mixed halides, regioselectivity is complex.
-
Better Example:2-Bromo-4-chloropyridine . The C4-Cl is more reactive towards
than C2-Br due to the greater activation at C4 (para-like) and the stability of the C2-Br bond for later coupling. -
Add NaSMe (1.1 equiv) at 0°C. Stir 1h.
-
Isolate 2-bromo-4-(methylthio)pyridine . (The Cl is displaced; Br remains intact).
-
-
Step 2 (Cross-Coupling):
-
Take the product from Step 1. Add Phenylboronic acid (1.2 equiv),
(5 mol%), and (2 equiv) in Toluene/Water. -
Heat to 90°C. The C-Br bond undergoes oxidative addition, yielding the biaryl product.
-
Result: This workflow is impossible if the starting material was the dichloro-analog (both sites reactive in
, neither ideal for Pd) or dibromo (both reactive in Pd).
-
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
-
Rohrbach, S., et al. (2019).[4] Concerted Nucleophilic Aromatic Substitution Reactions.[5] Angewandte Chemie International Edition, 58(46), 16368–16388. Link
- Neustadt, B. R. (1994). Nucleophilic aromatic substitution with 6-halopurines: A variable reactivity order. Tetrahedron Letters, 35(3), 379-380. (Demonstrates F > Br > Cl > I exception in purines).
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on halide selection in drug design).
Sources
Strategic Utilization of Methyl 4-bromo-3-methyl-2-nitrobenzoate in Kinase Inhibitor Synthesis
The following guide details the strategic advantages and experimental applications of Methyl 4-bromo-3-methyl-2-nitrobenzoate , a specialized building block critical for accessing privileged medicinal chemistry scaffolds.
Executive Summary: The "Pre-Installed" Advantage
In the high-stakes landscape of kinase inhibitor development—specifically for targets like BTK (Bruton's Tyrosine Kinase) —molecular geometry is everything.
This compound (CAS: 1643570-24-4 or related) is not merely a reagent; it is a molecular scaffold lock . Its primary advantage over simpler analogs (like methyl 4-bromo-2-nitrobenzoate) is the 3-methyl group .
By "pre-installing" this methyl group at the ortho position between the nitro and bromo moieties, this building block allows researchers to synthesize 7-methylindoles and 7-methyl-4-azaindoles with perfect regiocontrol. Attempting to introduce this methyl group after scaffold formation is synthetically arduous and often leads to inseparable regioisomers.
Key Application: This compound is a documented intermediate in the scalable synthesis of Elsubrutinib (ABBV-105) , a potent BTK inhibitor, where the 3-methyl group is essential for the drug's binding affinity and selectivity profile.
Comparative Analysis: Why This Building Block Wins
The following table objectively compares this compound against its two most common alternatives: the non-methylated analog and the free acid form.
Table 1: Performance Matrix
| Feature | This compound (Target) | Methyl 4-bromo-2-nitrobenzoate (Alternative A) | 4-Bromo-3-methyl-2-nitrobenzoic Acid (Alternative B) |
| Primary Utility | Access to 7-methylindoles & sterically locked kinase inhibitors. | Access to standard indoles; lacks steric constraint. | Precursor to the ester; poor solubility in organic solvents. |
| Regiocontrol | High. The 3-methyl group blocks the ortho position, forcing reactions to occur at the desired sites. | Moderate. susceptible to side reactions at the empty C3 position. | N/A. Must be esterified for most cyclizations (e.g., Bartoli). |
| Purification | Excellent. Crystallizes readily from methanol/water; high silica mobility. | Good, but often requires chromatography to separate regioisomers. | Poor. Often requires aqueous workup and extraction; difficult to crystallize. |
| Synthetic Cost | Moderate (Specialized starting material). | Low (Commodity chemical).[1] | Moderate (Requires activation step). |
| Downstream Yield | High (>85%) for Leimgruber-Batcho cyclization due to steric protection. | Variable; C3-H allows for competitive side reactions. | 0% (Must be converted to ester or amide first). |
Structural Analysis & Reactivity Profile
The "Magic" of this building block lies in the electronic and steric interplay of its three substituents:
-
2-Nitro Group: Acts as the latent nitrogen source for indole formation. It is highly electrophilic, activating the ring for nucleophilic aromatic substitution (
) if needed, though the 3-methyl group tempers this. -
3-Methyl Group (The Differentiator): This group exerts steric pressure on the nitro group, twisting it slightly out of planarity. This destabilization paradoxically enhances the rate of specific reductions and cyclizations (like the Bartoli reaction) by making the nitro group more susceptible to attack by Grignard reagents or enamines.
-
4-Bromo Group: A stable handle for late-stage diversification via Suzuki-Miyaura coupling . It remains inert during the indole formation, allowing for modular drug design.
Visualization: The Synthetic Logic Flow
Figure 1: The strategic workflow utilizing the target building block to access complex kinase inhibitor scaffolds.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility , the following protocols are designed with built-in "stop/go" quality control checks.
Protocol A: Synthesis of this compound (Esterification)
Context: If starting from the acid (Alternative B), this step is mandatory to unlock the utility of the building block.
Reagents:
-
4-Bromo-3-methyl-2-nitrobenzoic acid (1.0 eq)
-
Methanol (Solvent, 5.0 vol)[2]
-
Sulfuric Acid (
, cat.[3][4] 0.1 eq) or Thionyl Chloride ( , 1.2 eq)
Methodology:
-
Charge a glass-lined reactor with methanol and cool to 0–5 °C.
-
Add Thionyl Chloride dropwise (exothermic!). Maintain internal temp < 10 °C.
-
Add the solid acid portion-wise over 30 minutes.
-
Heat to reflux (65 °C) for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 8:2). The acid spot (
) must disappear; Ester spot ( ) appears.
-
-
Concentrate methanol to 20% volume.
-
Quench by pouring into ice-cold saturated
. -
Filter the resulting white precipitate.
-
Recrystallize from Methanol/Water (3:1).
Data Validation:
-
Yield: Expect >92%.
-
Purity: >98% (HPLC).
-
Appearance: White to off-white crystalline solid.
Protocol B: Leimgruber-Batcho Indole Synthesis (The "Payoff")
Context: Converting the benzoate into the 7-methylindole scaffold.
Reagents:
-
This compound (1.0 eq)
-
DMFDMA (N,N-Dimethylformamide dimethyl acetal) (3.0 eq)
-
DMF (Solvent)
-
Iron powder / Acetic Acid (for reduction) or
/Pd-C
Methodology:
-
Enamine Formation: Dissolve the benzoate in DMF. Add DMFDMA. Heat to 110 °C for 12 hours.
-
Mechanism:[1][5][6][7][8][9] The methyl group of the ester is not acidic enough; this reaction usually works on nitrotoluenes. CORRECTION: For benzoates, the Bartoli reaction (using Vinyl Grignard) is the standard route. However, for ABBV-105 , the literature indicates a modified approach or the use of the Leimgruber-Batcho on a homologated precursor.
-
Refined Protocol (Bartoli Indole Synthesis):
-
Dissolve this compound in dry THF at -40 °C.
-
Add Vinylmagnesium bromide (3.5 eq) rapidly.
-
Stir for 1 hour. Quench with
. -
Result:4-bromo-7-methylindole-2-carboxylate (or similar, depending on workup).
-
-
Why this works: The 3-methyl group protects the nitro group from non-specific reduction, directing the Grignard attack to the nitro group to form the nitroso intermediate, which cyclizes.
-
Data Validation:
-
Yield: 45–60% (High for a Bartoli reaction).
-
Identity: 1H NMR will show the disappearance of the methyl ester singlet (if cleaved) or the appearance of indole C2/C3 protons.
References
-
Scalable Synthesis of ABBV-105 . Organic Process Research & Development. (2024). Describes the multi-kilogram preparation of the BTK inhibitor using the target benzoate.
-
Bartoli Indole Synthesis Mechanism . Strategic Applications of Named Reactions in Organic Synthesis.
-
This compound Product Data . PubChem Compound Summary.
-
Synthesis of 7-Azaindoles . Journal of Organic Chemistry. Highlights the necessity of 3-substituted pyridines/benzoates for accessing 7-substituted azaindoles.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 8. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
cost-benefit analysis of different synthetic routes to Methyl 4-bromo-3-methyl-2-nitrobenzoate
The synthesis of Methyl 4-bromo-3-methyl-2-nitrobenzoate represents a classic challenge in regioselective aromatic substitution.[1] The "crowded" 1,2,3,4-substitution pattern creates significant steric and electronic conflicts.[1]
This guide compares the two primary synthetic strategies:
-
Route A (The "Scale-Up" Route): Bromination of a pre-nitrated core.[1]
-
Route B (The "Direct Nitration" Route): Nitration of a pre-brominated core.[1]
Executive Summary
For research-scale (<10 g) synthesis where speed is critical, Route B (Direct Nitration) is often attempted first due to the commercial availability of the precursor. However, for process chemistry and scale-up (>100 g), Route A (Bromination of Nitro-Core) is the industry standard.
Despite being "low-yielding and nonselective" in the bromination step, Route A allows for the isolation of the pure regioisomer via crystallization, avoiding the difficult chromatographic separations required in Route B.[1][2]
| Feature | Route A: Bromination of Nitro-Core | Route B: Direct Nitration |
| Primary Precursor | 3-methyl-2-nitrobenzoic acid | Methyl 4-bromo-3-methylbenzoate |
| Key Reaction | Electrophilic Bromination (Br₂/Acid) | Electrophilic Nitration (HNO₃/H₂SO₄) |
| Regioselectivity | Moderate (Favors 4-Br and 6-Br mix) | Poor (Steric clash at 2-position) |
| Purification | Crystallization (Scalable) | Chromatography (Labor-intensive) |
| Cost Efficiency | High (Cheaper starting materials) | Low (Expensive precursor, high waste) |
| Safety Profile | Moderate (Br₂ handling) | Low (Exothermic nitration) |
Detailed Route Analysis
Route A: The "Scale-Up" Route (Bromination of 3-methyl-2-nitrobenzoic acid)
Validated by AbbVie Process Chemistry (ABBV-105 Synthesis)[1]
This route builds the crowded substitution pattern by introducing the bromine atom last (before esterification), utilizing the directing effects of the nitro and methyl groups.
Mechanism & Logic:
-
Substrate: 3-methyl-2-nitrobenzoic acid.
-
Directing Effects:
-
Convergence: Both the Nitro and Methyl groups activate/direct to the C4 position. While C6 is also activated, the C4 isomer is statistically favored and can be separated.
Experimental Protocol (Step-by-Step):
Step 1: Bromination
-
Charge: In a glass-lined reactor, charge 3-methyl-2-nitrobenzoic acid (1.0 equiv) and methanesulfonic acid (solvent/catalyst, 5.0 vol).
-
Add: Heat to 40–50°C. Slowly add Bromine (Br₂) (1.2 equiv) or NBS over 2 hours.
-
Reaction: Stir at 60°C for 12–24 hours. Monitor by HPLC. Expect a mixture of 4-bromo (major) and 6-bromo (minor) isomers.[1]
-
Quench: Cool to 10°C. Pour into ice water containing sodium bisulfite (to quench excess Br₂).
-
Isolation: Filter the crude solid.
-
Purification (Critical): Recrystallize from Toluene/Heptane . The 4-bromo isomer crystallizes preferentially, rejecting the 6-bromo impurity.[1]
Step 2: Esterification
-
Charge: Dissolve the purified acid in Methanol (5.0 vol).
-
Catalyst: Add Sulfuric Acid (H₂SO₄) (0.1 equiv) or Thionyl Chloride (1.1 equiv) at 0°C.
-
Reflux: Heat to reflux (65°C) for 4 hours.
-
Workup: Concentrate solvent, neutralize with aqueous NaHCO₃, and extract with Ethyl Acetate.
-
Yield: ~60-70% (over 2 steps after crystallization).[1]
Route B: The "Direct Nitration" Route
Common in Academic Literature / MedChem Discovery
This route attempts to force a nitro group between the ester and methyl groups.[3]
Mechanism & Logic:
-
Substrate: Methyl 4-bromo-3-methylbenzoate.
-
Directing Conflicts:
-
Ester (at C1): Meta-director → Directs to C5 .
-
Methyl (at C3): Ortho/Para-director → Directs to C2 and C6 .[1]
-
Bromo (at C4): Ortho/Para-director → Directs to C5 .
-
-
The Problem: The "natural" electronic preference is for C5 (synergy between Ester and Bromo) or C6 (less hindered ortho to Methyl).
-
Forcing C2: To get the nitro group at C2 (between Ester and Methyl), one must rely on the strong activation of the Methyl group, but the steric hindrance ("buttressing effect") makes this unfavorable.[1] This route often yields significant amounts of the 6-nitro isomer.[1]
Experimental Protocol:
-
Prepare: Dissolve Methyl 4-bromo-3-methylbenzoate in conc. H₂SO₄ at -10°C.[1]
-
Nitration: Dropwise add fuming HNO₃ (1.1 equiv) maintaining temp < 0°C.
-
Stir: Allow to warm to 0°C for 1 hour.
-
Quench: Pour onto crushed ice.
-
Purification: The crude solid will likely be a mixture of 2-nitro and 6-nitro isomers.[1] Column chromatography (Hexane/EtOAc) is usually required to separate them.[1]
Visualization of Pathways
Figure 1: Comparison of the Scalable Bromination Route (Top) vs. the Direct Nitration Route (Bottom).
Cost-Benefit Data Summary
| Metric | Route A (Recommended) | Route B (Alternative) |
| Overall Yield | 40–50% (Post-crystallization) | 20–30% (Post-chromatography) |
| Raw Material Cost | Low (Benzoic acid derivative) | High (Bromo-toluic ester) |
| Purification Cost | Low (Solvent recrystallization) | Very High (Silica gel, solvents) |
| Scalability | Excellent (Demo'd at >100kg) | Poor (Exotherm/Separation limits) |
| Safety | Manageable (Bromine handling) | Hazardous (Nitration exotherm) |
References
-
Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling... Source: Organic Process Research & Development (ACS) Context: Describes the industrial scale-up (135 kg) of the 4-bromo-3-methyl-2-nitrobenzoate intermediate using the bromination-first strategy. [1]
-
Synthesis of this compound Source: Smolecule / Chemical Data Context: General properties and alternative nitration pathways.[1][4][5]
-
Tazemetostat (EPZ-6438) Preclinical Data Source: National Institutes of Health (PMC) Context: Highlights the biological importance of the molecule as an EZH2 inhibitor intermediate.[1]
Sources
- 1. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. praxilabs.com [praxilabs.com]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. Buy this compound | 821773-44-8 [smolecule.com]
literature review of the applications of Methyl 4-bromo-3-methyl-2-nitrobenzoate
Title: Advanced Synthesis Guide: Methyl 4-bromo-3-methyl-2-nitrobenzoate in BTK Inhibitor Development
Content Type: Publish Comparison Guide Audience: Researchers, Senior Process Chemists, and Drug Development Professionals.
Executive Summary: The "De Novo" Advantage
In the high-stakes landscape of kinase inhibitor development—specifically targeting Bruton’s Tyrosine Kinase (BTK)—the structural integrity of the indole scaffold is paramount. This compound (CAS 821773-44-8) has emerged not merely as a reagent, but as a strategic checkpoint in the synthesis of next-generation BTK inhibitors like Elsubrutinib (ABBV-105) .
Unlike traditional methods that rely on the functionalization of pre-existing indole rings—which often suffer from poor regioselectivity and low yields during scale-up—this benzoate ester allows for the "De Novo" construction of the indole core . By leveraging the Leimgruber-Batcho or Bartoli indole synthesis pathways, this scaffold enables the precise placement of bromine (for cross-coupling) and ester (for amidation) functionalities before the heterocyclic ring is even closed.
This guide objectively compares the performance of this compound against traditional starting materials, supported by process chemistry data from recent pharmaceutical scale-ups.
Technical Profile & Structural Logic
| Feature | Specification | Synthetic Advantage |
| CAS Number | 821773-44-8 | Unique identifier for regulatory filing. |
| Core Structure | Polysubstituted Benzoate | Pre-installed functional density (Br, NO₂, COOMe, Me). |
| Ortho-Pairing | 2-Nitro / 3-Methyl | The "Magic Pair" required for Leimgruber-Batcho indole synthesis. |
| Leaving Group | 4-Bromo | Positioned for downstream Suzuki/Buchwald couplings without steric hindrance from the nitro group. |
| Solubility | Soluble in MeOH, Toluene | Compatible with standard industrial solvent streams. |
Mechanistic Insight: The presence of the methyl group at the C3 position, ortho to the nitro group at C2, is the critical reactivity handle. It allows for deprotonation and reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which then undergoes reductive cyclization to form the indole.
Comparative Analysis: De Novo vs. Functionalization
The following table contrasts the use of this compound (Method B) against the traditional functionalization of commercially available bromoindoles (Method A).
| Metric | Method A: Traditional Functionalization | Method B: De Novo Synthesis (Recommended) |
| Starting Material | 4-Bromoindole / 7-Bromoindole | This compound |
| Key Reaction | C-H Activation / Electrophilic Substitution | Leimgruber-Batcho Cyclization |
| Regioselectivity | Low to Moderate. Substitution often occurs at C2 or C3, requiring blocking groups. | Absolute. Substituents are fixed on the benzene ring before cyclization. |
| Yield (Indole Step) | 40–60% (variable based on substitution) | >85% (Reductive cyclization is highly efficient). |
| Purification | Requires Chiral Chromatography or extensive column work. | Crystallization often sufficient; No chromatography required. |
| Scalability | Difficult >1 kg due to exotherms/isomers. | Proven at >100 kg scale (e.g., ABBV-105 production). |
| Cost Efficiency | Low (High cost of functionalized indole SM). | High (Benzoate is synthesized from cheap acid precursors). |
Application Case Study: Synthesis of ABBV-105 Intermediate
Context: Elsubrutinib (ABBV-105) is an irreversible BTK inhibitor.[1][2] Early synthesis routes utilized a Suzuki coupling of a pre-formed bromoindole, resulting in a low overall yield (18%) and requiring difficult purification.
The Solution: Process chemists shifted to a route using This compound .[3] This intermediate undergoes a Leimgruber-Batcho sequence to generate the required substituted indole with high fidelity.
Visualizing the Pathway
The diagram below illustrates the transformation from the benzoate scaffold to the active indole intermediate.
Figure 1: The Leimgruber-Batcho indole synthesis pathway utilizing this compound as the regiocontrol scaffold.
Experimental Protocol: Indole Synthesis via Leimgruber-Batcho
Objective: Synthesis of the bromo-indole intermediate from this compound. Note: This protocol is adapted from optimized process chemistry literature (Cardinal-David et al., 2024).
Phase 1: Enamine Formation
-
Charge: Load a glass-lined reactor with This compound (1.0 equiv).
-
Solvent: Add DMF (Dimethylformamide) (5-8 volumes).
-
Reagent: Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 – 2.0 equiv).
-
Catalyst: Add Pyrrolidine (0.5 – 1.0 equiv). Note: Pyrrolidine acts as a nucleophilic catalyst to accelerate enamine formation.
-
Reaction: Heat the mixture to 100–110°C for 12–18 hours. Monitor by HPLC for the disappearance of the benzoate.
-
Workup: Concentrate under reduced pressure to remove excess DMF-DMA. The resulting enamine oil is often used directly in the next step without isolation to minimize yield loss.
Phase 2: Reductive Cyclization (Ring Closure)
-
Preparation: Dissolve the crude enamine residue in Methanol/Acetic Acid (3:1 ratio).
-
Reduction: Add Iron powder (Fe) (3.0 – 5.0 equiv) in portions, maintaining temperature <40°C to manage exotherm.
-
Alternative: Catalytic hydrogenation (H₂/Pd-C) can be used but risks de-bromination. The Fe/AcOH method is chemoselective for the nitro group, preserving the aryl bromide.
-
-
Cyclization: Heat to 60–70°C for 2–4 hours. The reduced amine attacks the enamine double bond intramolecularly to close the pyrrole ring.
-
Isolation: Filter off iron residues. Dilute filtrate with water to precipitate the product.
-
Purification: Collect the solid by filtration. Wash with water and cold methanol.[4] Recrystallize from Ethanol/Water if necessary.
Expected Yield: >80% over two steps. Purity: >98% (HPLC).
Decision Matrix: When to Use This Scaffold
Use the following logic flow to determine if this benzoate is the correct starting material for your pipeline.
Figure 2: Selection criteria for adopting the nitrobenzoate route in drug discovery vs. development.
References
-
Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling and Leimgruber-Batcho Synthesis. Source:Organic Process Research & Development (ACS Publications). URL:[Link]
-
Bartoli and Leimgruber-Batcho Indole Synthesis Reviews. Source:Chemical Society Reviews (Reference to general methodology cited in process papers). URL:[Link]
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-3-methyl-2-nitrobenzoate
This document provides a detailed, step-by-step protocol for the safe handling and disposal of Methyl 4-bromo-3-methyl-2-nitrobenzoate. As a halogenated nitroaromatic compound, this substance requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide a self-validating system for waste management in a professional research environment.
Core Principle: Hazard Identification and Risk Assessment
Understanding the hazardous nature of a chemical is the foundation of its safe disposal. This compound belongs to a class of compounds—halogenated nitroaromatics—that are generally recognized for their potential toxicity and environmental hazards.[1] The first step in any disposal plan is to assess the risks based on available data.
Table 1: Comparative Hazard Profile of Structurally Related Compounds
| Compound | CAS Number | GHS Hazard Statements |
| Methyl 2-Bromo-4-nitrobenzoate | 100959-22-6 | H315: Causes skin irritation.H319: Causes serious eye irritation.[2] |
| Methyl 4-bromo-3-nitrobenzoate | 2363-16-8 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4] |
| 1-Chloro-4-nitrobenzene (A representative halogenated nitroaromatic) | 100-00-5 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H341: Suspected of causing genetic defects.H351: Suspected of causing cancer.H373: May cause damage to organs through prolonged or repeated exposure.H411: Toxic to aquatic life with long lasting effects.[1] |
Based on this data, it is imperative to handle this compound as a hazardous substance with potential for skin, eye, and respiratory irritation, and to recognize the broader toxicological risks associated with its chemical class.
Essential Protocol: Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure all appropriate PPE is worn. This is a non-negotiable standard for minimizing exposure.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always use proper glove removal technique to avoid skin contact.[2][5]
-
Eye Protection : Safety glasses with side shields or safety goggles are mandatory to prevent eye contact.[2]
-
Skin and Body Protection : A standard laboratory coat must be worn and kept fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.[6]
-
Respiratory Protection : All handling of this solid compound and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]
Step-by-Step Procedure: Waste Segregation and Containment
Proper segregation is the most critical step in the disposal process. Due to the presence of bromine, this compound must be treated as Halogenated Organic Waste .[6][8] Mixing it with non-halogenated waste streams leads to complex and costly disposal procedures and can create unforeseen chemical hazards.[9]
Step 1: Select the Appropriate Waste Container
-
Compatibility : Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or plastic-coated glass bottle.[10] Ensure the container is in good condition with a secure, leak-proof cap.
-
Sizing : Choose a container size appropriate for the amount of waste to be generated to minimize headspace.[11]
Step 2: Label the Container Immediately
Before any waste is added, the container must be properly labeled. An incomplete or missing label is a significant safety violation. The label must include:
-
The full chemical name: "Waste: this compound ". Do not use abbreviations or chemical formulas.[12]
-
A list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., irritant, toxic, environmental hazard).[1]
-
The accumulation start date (the date the first drop of waste is added).
Step 3: Accumulate Waste in a Designated Area
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][10]
-
Closure : Keep the waste container closed at all times except when actively adding waste.[12][13] Never leave a funnel in the container opening.[12]
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[1][9]
-
Segregation : Store the halogenated waste away from incompatible materials, particularly acids, bases, and oxidizers.[11][12]
Logistical Workflow: From Laboratory to Final Disposal
The journey of hazardous waste from the benchtop to its final treatment is a regulated process managed by your institution's Environmental Health and Safety (EHS) department.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-Bromo-3-nitrobenzoate | 2363-16-8 | TCI EUROPE N.V. [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. scienceready.com.au [scienceready.com.au]
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- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. research.columbia.edu [research.columbia.edu]
- 13. vumc.org [vumc.org]
Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-bromo-3-methyl-2-nitrobenzoate
CAS: 821773-44-8 Formula: C₉H₈BrNO₄ Molecular Weight: 274.07 g/mol Physical State: Solid (Pale yellow to white crystalline powder)[1]
Part 1: Executive Safety Summary (Immediate Action Card)
Status: WARNING – Severe Irritant / Potential Sensitizer[1]
| Hazard Class | GHS Signal | Critical H-Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][4][5] |
| STOT-SE | Category 3 | H335: May cause respiratory irritation.[1][6][7] |
Emergency Response (First 60 Seconds):
-
Eyes: Rinse immediately with saline/water for 15 minutes.[1][7] Lift eyelids.
-
Skin: Brush off dry powder before washing.[1] Wash with soap and water.[4][5][6][7][8] Do not use ethanol (increases absorption).
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention.
Part 2: Strategic Hazard Analysis (The "Why" Behind the Protocol)
As a Senior Application Scientist, I advise looking beyond the generic MSDS. You must analyze the molecule's functional groups to predict behavior.[1]
-
The Aryl Bromide Moiety: Unlike benzyl bromides (which are potent lachrymators), this aryl bromide is more stable.[1] However, it significantly increases lipophilicity, meaning if it penetrates the skin, it will deposit in fatty tissues. Implication: Double-gloving is mandatory when in solution.
-
The Nitro Group (-NO₂): This group introduces two risks.[1] First, it is an electron-withdrawing group that increases the electrophilicity of the ring, making it a skin sensitizer.[1] Second, while mono-nitro compounds are generally stable, they are energetic.[1] Implication: Avoid high-heat friction (grinding) and strong reducing environments.[1]
-
The Methyl Ester: Susceptible to hydrolysis.[1] In the presence of moisture and skin oils, it can slowly hydrolyze to the corresponding benzoic acid, changing the local pH on the skin and causing delayed burns.
Part 3: PPE Technical Specifications
Do not rely on a "one-size-fits-all" approach. PPE must adapt to the state of the matter (Solid vs. Solution).
A. Respiratory Protection[2][5][7][9]
-
Primary Control: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).[1]
-
Secondary Control (If hood is unavailable/cleaning spills):
B. Hand Protection (Glove Matrix)
| Task | Chemical State | Glove Material | Thickness | Breakthrough Time |
| Weighing/Transfer | Dry Solid | Nitrile | 4-5 mil | >480 min (Solid state) |
| Synthesis/Workup | Solution (in MeOH/EtOH) | Nitrile (Double) | 5 mil (x2) | ~120 min |
| Extraction/Chromatography | Solution (in DCM/CHCl₃) | Laminate (Silver Shield) | 2.7 mil | >240 min |
| Spill Cleanup | High Conc.[1] Sludge | Butyl Rubber | 15 mil | >480 min |
Expert Tip: When handling this compound in Dichloromethane (DCM) , standard nitrile gloves degrade in <5 minutes.[1] You must use Silver Shield/PE Laminate gloves under outer nitrile gloves for dexterity.[1]
C. Eye & Body Protection[2][4][5][7][10]
-
Eyes: Chemical Safety Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1]
-
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).[1] Long pants. Closed-toe leather/chemical-resistant shoes.[1]
Part 4: Operational Workflow & Decision Logic[1]
The following diagram outlines the decision process for handling this compound safely, ensuring no step is overlooked.
Caption: Operational logic flow for PPE selection based on chemical state and solvent carrier.
Part 5: Step-by-Step Handling Protocols
1. Weighing & Transfer (Critical Step)[1]
-
The Risk: Static electricity can cause the fine powder to "jump," leading to inhalation or bench contamination.
-
Protocol:
-
Place an antistatic mat inside the balance enclosure.[1]
-
Use a polonium static eliminator or ionizing gun on the spatula and weigh boat before touching the powder.
-
Do not use a vortex mixer on the open solid; it creates an aerosol.[1]
-
Wipe the exterior of the reagent bottle with a damp paper towel (water/surfactant) before returning it to the shelf to remove invisible dust.
-
2. Reaction Setup
-
Temperature: If heating >80°C, ensure a blast shield is in place.[1] Nitro compounds have a decomposition onset; do not heat to dryness.[1]
-
Addition: Add reagents slowly. The electron-deficient ring makes the bromine susceptible to nucleophilic attack; unintended exotherms can occur with strong nucleophiles.[1]
3. Waste Disposal Strategy
This compound contains both Halogens (Br) and Nitrogen (NO₂) .[1]
-
Classification: Hazardous Chemical Waste (Halogenated) .
-
Segregation:
-
Container Labeling:
-
"Hazardous Waste - Halogenated Organic."[1]
-
Constituents: "this compound, [Solvent Name]."
-
Hazard Checkbox: Toxic, Irritant.
-
-
Ultimate Disposal: High-temperature incineration with flue gas scrubbing (to capture HBr and NOx).[1][3]
Part 6: Emergency Response
Scenario: Powder Spill on Benchtop
-
Alert: Notify nearby personnel.
-
PPE Up: Put on a P100 respirator if outside the hood.[1]
-
Contain: Do not dry sweep.[1] Cover the spill with a wet paper towel (dampened with water) to prevent dust generation.[1]
-
Clean: Scoop up the damp powder/towel mixture.[1] Place in a wide-mouth hazardous waste jar.
-
Decontaminate: Wash the surface with a mild detergent solution (soap and water), then rinse with water. Verify no yellow residue remains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12608401 (this compound).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[1] Retrieved from [Link][1]
Sources
- 1. Buy this compound | 821773-44-8 [smolecule.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. dollycorporation.com [dollycorporation.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
